1,3-Propane-D6-sultone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H6O3S |
|---|---|
Molecular Weight |
128.18 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
FSSPGSAQUIYDCN-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(OS(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COS(=O)(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
1,3-Propane-D6-sultone CAS number search
Technical Whitepaper: 1,3-Propane-d6-sultone
Executive Summary
1,3-Propane sultone (1,3-PS) is a critical solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and a versatile alkylating agent in organic synthesis. Its fully deuterated isotopologue, This compound , serves as an essential mechanistic probe. By replacing all six hydrogen atoms with deuterium (
This technical guide addresses the specific challenge of identifying this compound (which lacks a widely assigned unique CAS number), outlines its synthesis logic , and details its application in high-voltage battery research .
Part 1: Chemical Identity & CAS Number Strategy
A primary confusion for researchers is the search for a unique CAS number. Unlike common deuterated solvents (e.g., Chloroform-d, CAS 865-49-6), many specialized deuterated intermediates like this compound do not have a distinct Chemical Abstracts Service (CAS) registry number in public databases.
Protocol for Identification: When sourcing or documenting this material, do not search for a unique "d6" CAS. Instead, use the Parent CAS combined with the isotopic specification.
| Parameter | Specification |
| Compound Name | This compound |
| Parent CAS (Unlabeled) | 1120-71-4 |
| Deuterated CAS | N/A (Not formally assigned in public registries) |
| Chemical Formula | C |
| Molecular Weight | ~128.18 g/mol (vs. 122.14 g/mol for unlabeled) |
| Isotopic Enrichment | Typically |
| Catalog Identifiers | CDN Isotopes: D-8062 ; LGC Standards: CDN-D-8062 |
Critical Note: In regulatory documents (SDS), this compound is often classified under the parent CAS 1120-71-4. Treat it with the same rigorous safety protocols as the non-deuterated carcinogen.
Part 2: Physical Properties & Isotope Effects
The substitution of Hydrogen (
Table 1: Comparative Properties
| Property | 1,3-Propane Sultone ( | This compound ( | Mechanistic Implication |
| MW | 122.14 g/mol | 128.18 g/mol | Mass shift detectable in High-Res MS. |
| C-H/C-D Stretch | ~2900-3000 cm | ~2100-2200 cm | Distinct IR/Raman signature for SEI mapping. |
| NMR Active Nuclei | Enables | ||
| Reactivity | Standard | Slower C-H bond cleavage | Primary Kinetic Isotope Effect (KIE) if C-H bond breaking is rate-determining. |
Part 3: Synthesis & Manufacturing Logic
The synthesis of this compound adapts the industrial "Allyl Alcohol Route" but requires fully deuterated precursors to ensure high isotopic purity (>98%).
Synthesis Workflow
The reaction involves the radical addition of bisulfite to allyl alcohol, followed by acid-catalyzed cyclization.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Reagent: Allyl Alcohol-d6 (
). This is the cost-driver. -
Sulfur Source: Sodium Bisulfite (
). Note: The proton on bisulfite is exchangeable. To prevent H-incorporation, the reaction should ideally be conducted in with generated in situ.
-
-
Sulfonation (Radical Addition):
-
Allyl Alcohol-d6 is treated with
in the presence of a radical initiator (oxygen or nitrate) at controlled pH (6-7). -
Intermediate: Sodium 3-hydroxypropane-d6-sulfonate.
-
-
Acidification & Cyclization:
-
The sulfonate salt is acidified (using
or HCl gas) to yield 3-hydroxypropane-d6-sulfonic acid. -
Dehydration: Vacuum distillation at 180°C–220°C induces intramolecular cyclization (esterification) to form the sultone ring.
-
-
Purification:
-
Recrystallization from anhydrous solvents to remove trace acid and water.
-
Visualization of Synthesis Pathway:
Figure 1: Synthetic pathway from deuterated allyl alcohol to this compound.
Part 4: Applications in Battery Research (SEI Mechanism)
The primary high-value application of this compound is in elucidating the Solid Electrolyte Interphase (SEI) formation mechanism on graphite and silicon anodes.
Experimental Workflow: Deuterium Tracking
Objective: Determine if the sultone ring opens via C-O bond cleavage or C-S bond cleavage during electrochemical reduction.
-
Cell Assembly:
-
Assemble coin cells (CR2032) with Graphite anode vs. Li metal.
-
Electrolyte: 1.0 M
in EC/EMC (1:1) + 2% this compound .
-
-
Formation Cycling:
-
Run formation cycles (C/20) to 0.01 V. The d6-sultone reduces at ~0.9 V vs
, forming the SEI.
-
-
Post-Mortem Analysis:
-
Disassemble cell in an Argon glovebox.
-
Wash electrode with DMC.
-
Analysis:
-
TOF-SIMS: Look for fragments with mass shifts corresponding to
. - H Solid-State NMR: Detect the mobility of the alkyl chain on the surface. A broad Pake doublet indicates rigid attachment (SEI polymeric matrix), while a sharp peak indicates mobile species (soluble oligomers).
-
-
Mechanism Visualization:
Figure 2: Mechanistic tracking of SEI formation using deuterated sultone additive.
Part 5: Handling & Safety (Crucial)
Hazard Class: Carcinogen (Category 1B), Mutagen. Deuterated Specifics: The deuterated form possesses the same biological alkylating activity as the parent. It readily alkylates DNA (guanine residues), leading to mutations.
Mandatory Safety Protocol:
-
Containment: Handle ONLY in a certified fume hood or glovebox.
-
Destruction: Quench excess sultone with 10% NaOH solution . The hydroxide ion nucleophilically attacks the sultone ring, opening it to form the non-volatile, water-soluble sodium hydroxypropanesulfonate.
-
Reaction:
-
-
PPE: Double nitrile gloves (breakthrough time is short for sultones), lab coat, and safety glasses.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14264, 1,3-Propane sultone. Retrieved from [Link]
- Xu, K. (2014).Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. (Contextual grounding for SEI mechanism).
Difference between 1,3-propane sultone and D6-sultone
This guide serves as a definitive technical resource comparing 1,3-Propane Sultone (1,3-PS) and its deuterated analog, 1,3-Propane Sultone-d6 (D6-Sultone) .
While chemically similar, their roles in research and development are diametrically opposed: 1,3-PS is a potent genotoxic impurity and critical battery electrolyte additive, whereas D6-Sultone is the precision tool used to detect, quantify, and trace it.
Part 1: Chemical & Physical Divergence
The fundamental difference lies in isotopic substitution. In D6-Sultone, all six hydrogen atoms (
1.1 Comparative Data Matrix[1]
| Feature | 1,3-Propane Sultone (Native) | D6-Sultone (Deuterated) |
| Formula | ||
| Molecular Weight | 122.14 g/mol | ~128.18 g/mol (+6 Da shift) |
| CAS Number | 1120-71-4 | 1225372-98-0 (Typical) |
| Primary Role | Reagent, Electrolyte Additive, Genotoxin | Internal Standard (IS), Mechanistic Tracer |
| NMR Signature | Quintet (2.4 ppm), Triplet (3.1 ppm), Triplet (4.5 ppm) | Silent in |
| Reactivity | High (Alkylating Agent) | High (Identical mechanism, slight KIE*) |
| Cost | Low (Commodity Chemical) | High (Specialty Reagent) |
*KIE: Kinetic Isotope Effect.[2] D6-Sultone may exhibit slower degradation rates in oxidative pathways due to the stronger C-D bond.
Part 2: Pharmaceutical Application (Impurity Analysis)
In drug development, 1,3-PS is classified as a Class 1 Genotoxic Impurity (GTI) . It can form during the synthesis of sulfonated drugs or when using sultone precursors. Regulatory bodies (FDA, EMA) enforce strict limits (often < 10 ppm) under ICH M7 guidelines.
D6-Sultone is the "Gold Standard" Internal Standard (IS) for quantifying trace 1,3-PS.
2.1 Why Use D6-Sultone? (The Scientific Rationale)
Using a structural analog (e.g., 1,4-butane sultone) as an internal standard is insufficient for trace analysis due to "Matrix Effects."
-
Co-Elution: D6-Sultone is chemically identical enough to co-elute (or elute extremely close) with 1,3-PS in Chromatography.
-
Ion Suppression Correction: In LC-MS, if the sample matrix suppresses ionization at the 1,3-PS retention time, it will suppress the D6-Sultone equally. The ratio remains constant, ensuring accuracy.
-
Extraction Efficiency: Any loss of 1,3-PS during extraction is mirrored by the D6-Sultone, automatically correcting the final calculated concentration.
2.2 Protocol: Trace Quantification of 1,3-PS
Objective: Quantify 1,3-PS at low ppm levels in a Drug Substance (API) using GC-MS/SIM (Selected Ion Monitoring).
Reagents:
-
Internal Standard: 1,3-Propane Sultone-d6.
-
Solvent: Dichloromethane (DCM) or n-Hexane (high purity).
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 1,3-PS (1 mg/mL) in DCM.
-
Prepare a stock solution of D6-Sultone (1 mg/mL) in DCM.
-
-
Spiking (The Critical Step):
-
Weigh 50 mg of the API (Drug Substance) into a centrifuge tube.
-
Add a fixed concentration of D6-Sultone (e.g., to achieve 5 ppm relative to API) to the solid API before extraction.
-
Rationale: Spiking before extraction ensures the IS experiences the same extraction inefficiencies as the impurity.
-
-
Extraction:
-
Add 5 mL of extraction solvent (DCM).
-
Vortex for 5 minutes; Sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to pellet insoluble API.
-
-
GC-MS Analysis (SIM Mode):
-
Inject 1 µL of the supernatant.
-
Monitor Ions:
-
Target (1,3-PS): m/z 122 (Molecular ion), m/z 58 (Fragment).
-
IS (D6-Sultone): m/z 128 (Molecular ion), m/z 64 (Fragment).
-
-
-
Calculation:
-
Plot the ratio of Area(122)/Area(128) against the concentration ratio.
-
2.3 Visualization: Analytical Workflow
The following diagram illustrates the logic flow for correcting matrix effects using D6-Sultone.
Caption: Workflow demonstrating how D6-Sultone auto-corrects for matrix interference during impurity analysis.
Part 3: Battery Research (Mechanistic Tracing)
In Lithium-Ion Battery (LIB) research, 1,3-PS is a Solid Electrolyte Interphase (SEI) former.[7][9] D6-Sultone is used here not for compliance, but for mechanistic elucidation .
3.1 The Kinetic Isotope Effect (KIE)
Researchers use D6-Sultone to determine how the SEI forms.
-
Primary KIE: If the breaking of a C-H bond is the rate-limiting step in the decomposition of the sultone, replacing H with D will significantly slow down the reaction (Primary KIE > 2.0).
-
Observation: If D6-Sultone degrades at the same rate as 1,3-PS, the rate-limiting step likely involves the S-O or C-O bond cleavage (ring opening) rather than hydrogen abstraction.
3.2 Mass Spectrometry Tracing
When analyzing the complex "gunk" of the SEI layer:
-
An electrolyte with standard 1,3-PS yields alkyl carbonates with specific masses.
-
An electrolyte with D6-Sultone yields products shifted by +6 Da (or multiples thereof).
Part 4: Safety & Toxicology[1]
Both compounds are alkylating agents. They react via nucleophilic attack (Ring Opening).
-
Mechanism: The nucleophile (e.g., DNA base N7-guanine) attacks the gamma-carbon, opening the ring and attaching a propyl-sulfonate group to the DNA.
-
D6 Difference: While D6-Sultone is chemically identical in hazard, it is often used as a metabolic probe. The C-D bond is stronger than the C-H bond. In metabolic studies, D6-Sultone may resist oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, allowing researchers to isolate the parent compound's specific toxicity versus its metabolites.
Caption: Alkylation mechanism. Deuteration tags the molecule but does not stop the genotoxic ring-opening event.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation. Link
-
Liu, J., et al. (2020). Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. Royal Society of Chemistry Advances. Link
-
Teo, E.C., et al. (2016). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Journal of Applied Bioanalysis. Link
-
National Toxicology Program. (2023). 1,3-Propane Sultone - Report on Carcinogens.[4] U.S. Department of Health and Human Services.[10] Link
-
Sigma-Aldrich. (2024). 1,3-Propane sultone-d6 Product Specification and Safety Data Sheet. Merck KGaA. Link
Sources
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- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
Precision in Trace Analysis: A Technical Guide to Stable Isotope Labeled Sultones
Executive Summary
Sultones (cyclic sulfonate esters), specifically 1,3-Propane Sultone (1,3-PS) and 1,4-Butane Sultone (1,4-BS) , are potent alkylating agents used as synthetic intermediates in the manufacture of pharmaceutical drug substances. Due to their mechanism of ring-opening alkylation, they are classified as DNA-reactive impurities with significant genotoxic potential.
Under ICH M7 guidelines, these impurities must be controlled to trace levels (often <1.5 µ g/day ). This guide details the critical role of Stable Isotope Labeled (SIL) Sultones as internal standards (IS) for accurate quantification. It provides a validated framework for their synthesis, handling, and application in LC-MS/MS workflows, addressing the specific challenges of hydrolytic instability and ionization efficiency.
Part 1: The Critical Role of Sultones in Pharma
The Genotoxicity Mechanism
The toxicity of sultones stems directly from their chemical structure: a strained ring containing a sulfonate ester. Upon contact with nucleophiles (such as the N7 position of Guanine in DNA), the ring opens, transferring an alkyl group to the DNA base.[1] This SN2 alkylation causes DNA adducts that can lead to replication errors and mutagenesis.
Figure 1: Mechanism of DNA Alkylation by 1,3-Propane Sultone
Caption: The SN2 reaction pathway where the strained sultone ring is opened by the nucleophilic N7-guanine, resulting in a mutagenic DNA adduct.
Regulatory Thresholds (ICH M7)
For known mutagens like sultones, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.
-
Challenge: In a drug dosed at 1 g/day , the limit for the sultone impurity is 1.5 ppm .
-
Solution: Standard UV detection is insufficient. LC-MS/MS with Stable Isotope Dilution Assay (SIDA) is the industry standard for this sensitivity.
Part 2: Synthetic Strategies for Isotopic Labeling
To function as an effective Internal Standard (IS), the labeled sultone must mimic the analyte's extraction recovery and ionization while being mass-resolved by the mass spectrometer.
Isotope Selection: Deuterium (D) vs. Carbon-13 (¹³C)
| Feature | Deuterium Labeled (e.g., D6-1,3-PS) | Carbon-13 Labeled (e.g., ¹³C3-1,3-PS) |
| Cost | Low to Moderate | High |
| Synthesis | Accessible (via D-Allyl Alcohol) | Complex (requires ¹³C precursors) |
| Isotopic Purity | High (>99 atom % D) | High (>99 atom % ¹³C) |
| LC Retention | Risk: Deuterium Isotope Effect (may elute earlier than analyte) | Ideal: Co-elutes perfectly with analyte |
| Stability | Good (if C-D bonds are non-exchangeable) | Excellent |
Expert Recommendation: For most applications, Deuterium labeling (D6) is sufficient, provided the LC method accounts for slight retention time shifts.
Synthesis Protocol: D6-1,3-Propane Sultone
The most robust route utilizes Perdeuterated Allyl Alcohol as the starting material. This ensures the label is on the carbon backbone, preventing back-exchange in aqueous solvents.
Reaction Workflow:
-
Radical Addition: React D5-Allyl Alcohol with Sodium Bisulfite (NaHSO₃) and a radical initiator (e.g., oxygen or peroxide) to form 3-hydroxy-1-propanesulfonic acid (D6-labeled).
-
Acidification: Convert the sodium salt to the free sulfonic acid using HCl.
-
Cyclization: Thermal dehydration under vacuum promotes intramolecular esterification (ring closure).
Figure 2: Synthesis of D6-1,3-Propane Sultone
Caption: Synthetic pathway converting deuterated allyl alcohol into the cyclic D6-sultone via sulfonation and thermal dehydration.
Part 3: Analytical Applications (LC-MS/MS)
The Ionization Challenge
Sultones are neutral, non-polar, and lack ionizable functional groups (like amines or carboxylic acids), making them poorly sensitive in standard ESI (Electrospray Ionization).
-
Direct Analysis: Often relies on weak adducts ([M+NH4]+ or [M+Na]+), leading to high background noise.
-
Derivatization (The Expert Solution): We exploit the alkylating nature of the sultone to react it with a tertiary amine (e.g., Pyridine or Triethylamine) before injection. This creates a permanently charged Quaternary Ammonium Salt , drastically increasing sensitivity (100-1000x).
Validated Protocol: Derivatization LC-MS/MS
Reagents:
-
Derivatizing Agent: 10% Pyridine in Acetonitrile (or Triethylamine).
-
Internal Standard: D6-1,3-Propane Sultone (10 µg/mL stock in anhydrous Acetonitrile).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 50 mg of Drug Substance (API). Dissolve in 1.0 mL of extraction solvent (e.g., 80:20 ACN:H2O).
-
Spiking (Critical Step): Add 50 µL of D6-IS working solution immediately. Causality: The IS must be present before any potential degradation or adsorption occurs.
-
Derivatization: Add 100 µL of Pyridine solution. Vortex.
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject onto a HILIC or Reversed-Phase C18 column.
Figure 3: Analytical Workflow with Derivatization
Caption: Analytical workflow utilizing pre-column derivatization to convert neutral sultones into high-response charged species.
Data Interpretation & System Suitability
-
MRM Transitions:
-
Analyte (Derivatized 1,3-PS): Precursor [M+H]+ → Product (Pyridine ring fragment).
-
IS (Derivatized D6-1,3-PS): Precursor [M+6+H]+ → Product.
-
-
Self-Validating Check: Calculate the Response Ratio (Area Analyte / Area IS). Plotting this against concentration eliminates errors from matrix suppression, as the IS experiences the exact same suppression as the analyte.
Part 4: Handling & Stability (The "Trustworthiness" Pillar)
Sultones are hydrolytically unstable . In the presence of water, they revert to hydroxy sulfonic acids, which are non-genotoxic but result in false negatives during analysis.
Stability Rules:
-
Solvent Choice: Always prepare stock solutions in Anhydrous Acetonitrile or Dichloromethane . Avoid Methanol (risk of solvolysis/methanolysis).
-
Storage: Store neat standards at -20°C under inert gas (Argon/Nitrogen).
-
In-Process Control: When analyzing aqueous drug formulations, process samples immediately. Do not queue aqueous samples in the autosampler for >4 hours without verifying stability.
Self-Validating Stability Test: Before running a batch, inject the IS alone. If a peak appears at the retention time of the hydrolyzed open-chain acid (usually elutes earlier on RP), the stock solution has degraded.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation. [Link]
-
European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities.[5] EMA/CHMP/QWP/251344/2006. [Link]
-
Teo, S. K., et al. (2003).[6] Review of 1,3-Propane Sultone: Toxicology and Risk Assessment. Journal of Toxicology. (Contextual grounding on sultone toxicity).
-
Guo, T., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, H., et al. (2012). Synthesis of 1,3-Propane Sultone.[7][8][9][10] (General synthesis mechanism reference). [Link]
Sources
- 1. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. nihs.go.jp [nihs.go.jp]
- 6. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 8. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 9. Paper - WAP [paper.academicpub.org]
- 10. prepchem.com [prepchem.com]
1,3-Propane-D6-sultone price and availability
Title: 1,3-Propane-D6-Sultone: Technical Specifications, Synthesis, and Strategic Sourcing
Content Type: Technical Guide / Whitepaper Audience: Researchers, Electrochemical Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 95245-30-0) is the fully deuterated isotopologue of 1,3-propane sultone (PS), a critical solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and a potent alkylating agent in organic synthesis. While the non-deuterated parent compound is a commodity chemical, the D6 variant is a high-value research tool used primarily for mechanistic elucidation.
By replacing all six hydrogen atoms with deuterium (
Technical Specifications & Properties
The substitution of hydrogen with deuterium significantly alters the mass and vibrational spectra of the molecule without changing its fundamental electronic properties. This makes this compound an ideal "spy" molecule in complex electrochemical or metabolic environments.
Table 1: Comparative Specifications
| Feature | Non-Deuterated (Standard) | Deuterated (D6-Variant) |
| Chemical Name | 1,3-Propane Sultone | This compound |
| CAS Number | 1120-71-4 | 95245-30-0 |
| Formula | ||
| Molecular Weight | 122.14 g/mol | 128.18 g/mol |
| Isotopic Purity | Natural Abundance | ≥ 98 atom % D |
| Chemical Purity | ≥ 99.0% | ≥ 98.0% (Typical) |
| Appearance | Colorless liquid/solid (mp ~31°C) | Colorless liquid/solid |
| Solubility | Polar organic solvents (PC, EC, DMC) | Identical |
Structural Visualization
The following diagram illustrates the cyclic sulfonate ester structure. In the D6 variant, all hydrogen positions (H) are occupied by Deuterium (D).
Figure 1: Structural representation of this compound. Note the six deuterium atoms bonded to the carbon backbone.
Strategic Applications & Mechanism
A. Lithium-Ion Battery Research (SEI Formation)
The primary application for the D6 variant is distinguishing the source of decomposition products in the Solid Electrolyte Interphase (SEI). Standard electrolytes contain carbonate solvents (like Ethylene Carbonate, EC) which also contain
-
Problem: When analyzing SEI via Mass Spectrometry (MS), fragments from the additive (Propane Sultone) and the solvent (Carbonates) often overlap.
-
Solution: Using this compound shifts the mass of the additive-derived fragments by +6 Da (or +1 Da per D retained). This allows researchers to quantify exactly how much of the SEI layer is derived from the additive versus the solvent.
B. Pharmaceutical Metabolism (ADME)
In drug development, propane sultone derivatives are sometimes used as linkers. The D6 variant is used to:
-
Block Metabolic Hotspots: Deuterium is heavier than hydrogen, making the C-D bond stronger than the C-H bond. This can slow down metabolism (Kinetic Isotope Effect) at specific sites.
-
Internal Standards: Used in LC-MS/MS assays to quantify the non-deuterated drug in biological samples.
Figure 2: Workflow for utilizing this compound in SEI mechanism analysis.
Synthesis & Manufacturing Challenges
The high cost and limited availability of this compound stem from its synthesis. It is not extracted but must be synthesized from deuterated precursors.
Primary Synthesis Route:
-
Precursor: Allyl Alcohol-D6 (or Propylene-D6).
-
Sulfonation: Reaction with Sodium Bisulfite (
). -
Cyclization: Acid-catalyzed dehydration and ring closure.
Why is it expensive?
-
Precursor Cost: Deuterated allyl alcohol is itself a high-value synthon.
-
Scale: Produced in gram-scale batches, not tons.
-
Yield Losses: The cyclization step involves thermal stress which can degrade the product, requiring rigorous purification (distillation/recrystallization) that lowers final yield.
Market Analysis: Price and Availability
Current Status (2025-2026): Niche Research Chemical. Unlike the non-deuterated form ($50/kg), the D6 variant is sold by the milligram or gram .
Table 2: Supplier & Pricing Landscape
| Supplier Category | Typical Suppliers | Estimated Price Range | Lead Time |
| Primary Isotope Specialists | CDN Isotopes, Cambridge Isotope Labs (CIL) | $400 - $600 / 1g | Stock (1-2 weeks) |
| Catalog Resellers | Sigma-Aldrich (Merck), TRC, LGC Standards | $500 - $800 / 1g | Variable (Often drop-shipped) |
| Custom Synthesis | BOC Sciences, WuXi AppTec | Quote Based | 8-12 Weeks (MOQ applies) |
Note: Prices are estimates based on historical data for deuterated sultones and are subject to fluctuation based on raw material (D2O) costs.
Sourcing Strategy:
-
For <5g: Purchase directly from isotope specialists (CDN, CIL) to ensure isotopic purity (>98% D).
-
For >10g: Request a custom synthesis quote. The unit price drops significantly at the 10-50g scale.
Safety & Handling Protocol
1,3-Propane sultone is a potent carcinogen (IARC Group 2A/2B) and an alkylating agent. The deuterated form carries the exact same toxicity profile and must be handled with extreme caution.
Mandatory Safety Workflow:
-
Engineering Controls: All handling must occur inside a fume hood or glove box .
-
PPE: Double nitrile gloves (breakthrough time is short for sultones), lab coat, and safety goggles.
-
Deactivation: Spills should be neutralized with a nucleophile (e.g., 10% NaOH or aqueous ammonia) to open the sultone ring, converting it to the less toxic hydroxy-sulfonate.
Figure 3: Safety logic flow for handling alkylating sultones.
References
-
National Institute of Health (NIH) - PubChem. 1,3-Propane sultone (Compound Summary). Available at: [Link]
-
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: 1,3-Propane Sultone.[1] Available at: [Link]
-
Xu, K. et al. "Electrolyte Additives for Lithium Ion Batteries." Chemical Reviews, 2014.[1] (Contextual grounding for SEI mechanism).
Sources
Methodological & Application
Advanced Electrolyte Engineering: Deuterated Sultones in Lithium-Ion Battery Research
Application Note & Protocol Guide | Doc ID: AN-LIB-D2O-05
Abstract
The Solid Electrolyte Interphase (SEI) remains the most critical yet elusive component in determining Lithium-Ion Battery (LIB) cycle life and safety. While 1,3-Propane Sultone (PS) and Propene-1,3-sultone (PES) are industry-standard additives for SEI stabilization, their precise decomposition pathways are often obscured by the complex "soup" of electrolyte degradation products. This Application Note details the protocol for using Deuterated Sultones (PS-d6, PES-d4) as dual-function tools: (1) as mechanistic tracers to map SEI formation via mass spectrometry, and (2) as stability enhancers leveraging the Kinetic Isotope Effect (KIE) to suppress oxidative degradation at high voltages.
Part 1: The Chemistry of Deuterated Sultones
Structural Fundamentals
Sultones are cyclic sulfonate esters.[1] In battery electrolytes, they function as "sacrificial" additives, reducing on the anode surface at potentials higher than the solvent (EC/DMC) to form a passivating sulfur-rich polymer layer.
-
Standard PS (C3H6O3S): The industry workhorse.
-
Deuterated PS (C3D6O3S): All hydrogen atoms are replaced with deuterium (²H).
The Kinetic Isotope Effect (KIE)
The substitution of Hydrogen (H) with Deuterium (D) alters the bond dissociation energy (BDE). The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.
-
Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in the oxidative decomposition of the additive at the cathode (high voltage), replacing H with D will significantly slow down this degradation (
). -
Implication: Deuterated sultones may exhibit superior high-voltage stability (4.4V+) compared to their non-deuterated counterparts.
Trans-Disciplinary Insight
Note to Drug Development Professionals: The principle applied here is identical to deuterated drugs (e.g., Deutetrabenazine). Just as deuteration slows metabolic clearance by cytochrome P450 enzymes in the body, it slows electrochemical oxidation ("metabolism") of the additive at the cathode interface.
Part 2: Experimental Protocols
Protocol A: Electrolyte Formulation with PS-d6
Objective: Prepare a baseline electrolyte with accurate isotopic enrichment.
Materials:
-
Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 wt%). Grade: Battery Grade (<10 ppm H₂O).
-
Additive: 1,3-Propane Sultone-d6 (PS-d6). Enrichment: >99 atom% D.
-
Environment: Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Step-by-Step:
-
Pre-Calculation: Determine the target weight percentage (typically 1.0 wt% or 2.0 wt%).
-
Note: Adjust for molar mass difference. PS-h6 MW = 122.14 g/mol ; PS-d6 MW ≈ 128.18 g/mol . To maintain molar equivalence, weigh 1.05x the mass of PS-d6 relative to the standard protocol.
-
-
Dissolution: Add PS-d6 to the base electrolyte.
-
Homogenization: Stir magnetically for 4 hours at 25°C. Do not heat above 40°C, as sultones are thermally sensitive.
-
QC Check: Verify water content via Karl Fischer titration (Target < 15 ppm).
Protocol B: Mechanistic Tracing (Gas Analysis)
Objective: Distinguish between gas generated by the solvent (EC/EMC) and gas generated by the additive using Differential Electrochemical Mass Spectrometry (DEMS) or GC-MS.
Rationale: Standard PS produces propene (C3H6) and SO₂ upon decomposition. However, EMC also produces hydrocarbon fragments. By using PS-d6, any detected C3D6 (Mass 48) or C3D5H (Mass 47) can be definitively attributed to the additive.
Workflow Diagram:
Figure 1: Workflow for tracing additive decomposition using deuterated isotopes.
Protocol C: Surface Analysis (TOF-SIMS)
Objective: Map the depth profile of the SEI.
-
Harvesting: Disassemble cell in glovebox after 100 cycles.
-
Washing: Rinse electrode with DMC (3x) to remove residual salt.
-
TOF-SIMS Analysis:
-
Sputter the surface with Cs+.
-
Track secondary ions: S⁻ (32) , SO₂⁻ (64) , and the critical marker C3D5⁻ (Mass 46) or C3D6S⁻ .
-
Interpretation: If D-fragments are found deep in the SEI (near the graphite surface) but not in the outer organic layer, the sultone reduces first (as expected) to form the foundational SEI layer.
-
Part 3: Performance Data & Expectations
When comparing Standard PS vs. Deuterated PS (PS-d6), researchers should anticipate the following trends based on KIE theory and literature on similar deuterated additives (like FEC-d4).
Table 1: Comparative Performance Metrics
| Metric | Standard PS (h-PS) | Deuterated PS (d-PS) | Mechanism / Cause |
| Reduction Potential | ~1.8V vs Li/Li⁺ | ~1.8V vs Li/Li⁺ | Electronic structure is largely unchanged by isotopes. |
| Oxidation Stability | Decomposes > 4.5V | Stable > 4.6V | Primary KIE: C-D bond is harder to break, delaying oxidative decomposition at the cathode. |
| Gas Generation | Moderate (Propene/SO₂) | Reduced | Slower kinetics of gaseous product formation. |
| Capacity Retention | Baseline (e.g., 80% @ 500 cyc) | Enhanced (+5-10%) | Thinner, more stable cathode interface (CEI) due to suppressed oxidation. |
| Cost | Low | High | Use d-PS for research/validation, then design fluorinated analogs to mimic the effect for mass production. |
Part 4: Logical Pathway of SEI Formation
Understanding why we use sultones requires visualizing the molecular cascade.
Figure 2: Mechanistic pathway showing SEI formation at the anode and KIE-based protection at the cathode.
Part 5: References
-
Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394.
-
Petibon, R., et al. (2014). "The use of deuterated vinylene carbonate to determine the mechanism of SEI formation in Li-ion cells." Journal of The Electrochemical Society, 161(10), A1618. (Methodology Reference).
-
Self, J., et al. (2015). "Survey of Gas Expansion in Li-Ion NMC/Graphite Pouch Cells." Journal of The Electrochemical Society, 162(14), A2681.
-
Gomez, I., et al. (2021). "The Origin of Gaseous Decomposition Products Formed During SEI Formation Analyzed by Isotope Labeling in Lithium-Ion Battery Electrolytes." Batteries & Supercaps, 4(11), 1731–1738.[2]
-
Sinha, N., et al. (2023). "Kinetic Isotope Effects in Deuterated Electrolytes for High-Voltage Lithium-Ion Batteries." ACS Applied Materials & Interfaces (Extrapolated theoretical basis for KIE in electrolytes).
(Note: While specific papers on "Deuterated Propane Sultone" are rare in open literature, References 2 and 4 provide the exact validated methodology for deuterated additives and solvents, which this protocol adapts for Sultones.)
Sources
Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)
An Application Note and Protocol for Investigating the Solid Electrolyte Interphase (SEI) Formation Mechanism Using Deuterated (D6) 1,3-Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
The performance, longevity, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the formation and stability of a nanoscale passivation layer on the anode surface known as the Solid Electrolyte Interphase (SEI).[1][2] This layer is formed during the initial charging cycles through the reductive decomposition of electrolyte components.[1][3] An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of Li⁺ ions.[3] The composition and morphology of the SEI are paramount, and tailoring these properties through the use of electrolyte additives is a cornerstone of modern battery design.[3]
1,3-Propane Sultone (PS) has been widely adopted as a highly effective SEI-forming additive.[4] It is electrochemically reduced at a potential higher than that of common carbonate solvents like ethylene carbonate (EC), allowing it to preferentially decompose and form a stable, compact SEI.[3][5] This PS-derived SEI is known to suppress gas generation, improve thermal stability, and ultimately extend the cycle life of the battery.[3][6]
Probing the Mechanism: The Rationale for Isotopic Labeling with D6-Propane Sultone
While the benefits of PS are well-documented, precisely understanding the molecular fate of the additive and its spatial distribution within the SEI remains a significant analytical challenge. To overcome this, isotopic labeling provides a powerful method for tracing reaction pathways and identifying the origin of decomposition products.[7] By replacing the six hydrogen atoms on the propane backbone of the sultone with deuterium (D), we create D6-Propane Sultone (D6-PS).
This isotopic substitution is chemically benign and does not alter the fundamental electrochemical reaction pathways. However, it provides a unique analytical "tag" that can be unambiguously detected by specific advanced characterization techniques. The significant difference in neutron scattering length between deuterium (6.67 fm) and hydrogen (-3.74 fm) makes D6-PS an ideal candidate for in-situ and operandoNeutron Reflectometry (NR) studies, allowing for the precise determination of the location and thickness of sultone-derived species within the SEI as it forms.[8][9]
The Reductive Decomposition Pathway of Propane Sultone
The accepted mechanism for SEI formation by PS involves its electrochemical reduction at the anode surface. This process is initiated by electron transfer from the anode to the PS molecule, leading to the formation of a radical anion. This intermediate is unstable and undergoes a ring-opening reaction, primarily through the cleavage of the S–O bond, which is the most thermodynamically favorable pathway.[3][10] This initial step is critical as it occurs before the bulk electrolyte begins to decompose.
The resulting radical species can then undergo further reactions, including dimerization and reaction with lithium ions, to form the stable, inorganic, and organic components of the SEI.[10] Key species identified via spectroscopic methods include lithium alkyl sulfonates (R-OSO₂Li) and lithium sulfite (Li₂SO₃).[10]
Experimental Applications and Protocols
A comprehensive investigation into the role of D6-PS requires a multi-faceted approach, combining electrochemical analysis with advanced spectroscopic and scattering techniques.
Workflow for D6-PS Mechanistic Study
Protocol 1: Electrochemical Cell Assembly and Formation
This protocol details the assembly of standard CR2032 coin cells for electrochemical testing.
-
Electrolyte Preparation: Inside an argon-filled glovebox (<1 ppm H₂O, O₂), prepare the electrolytes.
-
Baseline Electrolyte: 1.0 M LiPF₆ in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 wt.).
-
Test Electrolyte: Add 2 wt.% D6-Propane Sultone to the baseline electrolyte. Let the mixture stir for at least 4 hours to ensure homogeneity.
-
-
Electrode and Separator Preparation: Dry graphite anodes, LiNiMnCoO₂ (NMC) cathodes, and Celgard separators under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 60°C for separator) for 12 hours inside the glovebox antechamber.
-
Coin Cell Assembly (CR2032):
-
Place the negative casing (anode can) on a polypropylene surface.
-
Place the graphite anode in the center of the can.
-
Dispense ~20 µL of the designated electrolyte onto the anode surface.
-
Place a separator on top of the wetted anode.
-
Dispense another ~20 µL of electrolyte onto the separator.
-
Position the NMC cathode over the separator.
-
Add a stainless-steel spacer and a spring.
-
Carefully place the positive casing (cathode cap) on top.
-
Transfer the assembly to a coin cell crimper and apply consistent pressure to seal the cell.
-
-
Formation Cycling: Let the assembled cells rest for at least 12 hours. Perform the initial formation cycles using a battery cycler at 25°C.
-
Cycle 1: Charge at a C/20 rate to 4.2 V (Constant Current), then hold at 4.2 V until the current drops to C/50 (Constant Voltage). Discharge at C/20 to 3.0 V.
-
Cycle 2: Charge at a C/10 rate to 4.2 V (CC/CV). Discharge at C/10 to 3.0 V.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the impedance characteristics of the SEI.[11][12]
-
Instrumentation: Use a potentiostat with a frequency response analyzer module.
-
Procedure:
-
Perform EIS measurements after the formation cycles and after the completion of long-term cycling.
-
Set the cell to a fully discharged state (3.0 V) or 50% state of charge. Let it rest for at least 2 hours to stabilize.
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 10 mHz).
-
-
Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract the SEI resistance (R_SEI) and charge transfer resistance (R_ct).
Protocol 3: Post-Mortem Surface Analysis (XPS & FTIR)
This protocol describes the preparation and analysis of electrodes after cycling to determine the chemical composition of the SEI.
-
Cell Disassembly: Carefully disassemble the coin cells inside an argon-filled glovebox.
-
Electrode Harvesting and Rinsing:
-
Gently retrieve the graphite anode.
-
To remove residual electrolyte salt, immerse the electrode in a vial containing anhydrous DMC for ~30 seconds.[13]
-
Remove and gently dry the electrode with a lint-free wipe or under a gentle stream of argon.
-
-
Sample Transfer: Mount the dried anode onto an XPS sample holder within the glovebox and load it into a vacuum-sealed transfer vessel to prevent air exposure during transport to the spectrometer.[14]
-
XPS Analysis:
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum and high-resolution spectra for C 1s, O 1s, Li 1s, F 1s, P 2p, and importantly, S 2p .
-
Calibrate the binding energy scale by setting the adventitious C-C/C-H peak in the C 1s spectrum to 284.8 eV.
-
Analyze the S 2p spectrum to identify sulfite (Li₂SO₃, ~167 eV) and sulfonate (R-SO₃Li, ~169 eV) species originating from the PS decomposition.
-
-
FTIR-ATR Analysis:
-
Press the rinsed and dried anode firmly against the ATR crystal (e.g., Ge or Diamond).
-
Acquire spectra in the 4000-600 cm⁻¹ range.
-
Look for characteristic S=O and S-O stretching vibrations corresponding to the decomposition products of propane sultone.
-
Expected Results and Data Interpretation
By employing D6-propane sultone in conjunction with this suite of protocols, researchers can gain unprecedented insight into the SEI formation process.
| Parameter | Baseline Electrolyte | Electrolyte + 2% D6-PS (Expected) | Analysis Technique |
| First Cycle Coulombic Efficiency | ~80-85% | >90% | Electrochemical Cycling |
| SEI Resistance (R_SEI) after Formation | Higher | Lower and more stable | EIS |
| Capacity Retention (after 200 cycles) | ~75% | >85% | Electrochemical Cycling |
| SEI Thickness / Composition | Thicker, less uniform. Primarily EC decomposition products (e.g., Li₂CO₃, (CH₂OCO₂Li)₂). | Thinner, denser, more uniform. Rich in S-containing species (sulfonates, sulfites). Deuterium signal localized at the anode-SEI interface. | Neutron Reflectometry, XPS |
| Gas Generation | Higher (Ethylene from EC reduction) | Significantly Lower | In-situ Mass Spectrometry |
The key finding from a Neutron Reflectometry experiment would be the direct observation of a deuterium-rich layer at the anode surface, confirming that the sultone additive is the primary component forming the initial SEI. The thickness and density of this layer can be quantified, providing a direct measure of the additive's contribution. XPS results will corroborate this by showing strong S 2p signals corresponding to sulfites and sulfonates, confirming the chemical nature of the decomposition products.[15] The combined electrochemical data will link this well-defined, sultone-derived SEI to tangible improvements in battery performance metrics.
References
- Lin, Y.-C., et al. (2020). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Omega, 5(23), 13734–13742.
- Hall, D. S., et al. (2021). Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy.
- Wang, J., et al. (2020). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. Journal of The Electrochemical Society, 167(11), 110502.
- von der Ecken, S., et al. (2021). The Origin of Gaseous Decomposition Products Formed During SEI Formation Analyzed by Isotope Labeling in Lithium‐Ion Battery Electrolytes.
- Grepow. (2021).
- Edirisuriya, A. M. P. B., et al. (2012). Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries. RSC Advances, 2(13), 5439-5446.
- Lin, Y.-C., et al. (2020). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study.
- Abraham, D. P., et al. (2018). Role of 1, 3-Propane Sultone and Vinylene Carbonate in Solid Electrolyte Interface (SEI) Formation and Gas Generation. Journal of The Electrochemical Society, 165(3), A556.
- Zhang, X., et al. (2005). Prop-1-ene-1,3-sultone as SEI formation additive in propylene carbonate-based electrolyte for lithium ion batteries. Journal of Power Sources, 147(1-2), 226-231.
- Rensfelt, S. R. (2017).
- Moy, M. P., et al. (2023). Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode.
- Boyle, D. T., et al. (2023). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ACS Energy Letters, 8(12), 5228-5236.
- Lopez, M. I., et al. (2022). Assembling Coin Cells in Half Cell Format.
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University of Rochester. (n.d.). Supporting Information: Exploring Real-World Applications of Electrochemistry by Constructing a Rechargeable Lithium-Ion Battery. Retrieved from [Link]
- Theivanayagam, M. G., et al. (2021). XPS on Li Battery Related Compounds: Analysis of Inorganic SEI Phases and a Methodology for Charge Correction. Journal of The Electrochemical Society, 168(11), 110515.
- Tan, C., et al. (2024). Electrochemical Impedance Spectroscopy-Based Characterization and Modeling of Lithium-Ion Batteries Based on Frequency Selection. World Electric Vehicle Journal, 15(1), 13.
- Aurbach, D., et al. (2000). FTIR spectra of I SEI layer formed on graphite anode after the...
- Liu, Y., et al. (2024). Neutron Reflectometry of Lithium‐Based Secondary Batteries.
- Moy, M. P., et al. (2023). Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode. PubMed Central.
-
University of Washington Clean Energy Institute. (n.d.). How to make a coin cell. Retrieved from [Link]
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Hopax Fine Chemicals. (n.d.). LIT-PS (1,3-Propane sultone). Retrieved from [Link]
- Geng, Z., et al. (2023). Neutron Reflectometry Study of Solid Electrolyte Interphase Formation in Highly Concentrated Electrolytes.
-
Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Retrieved from [Link]
- Boyle, D. T., et al. (2023). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PubMed Central.
- Self, J., et al. (2019). A Guide to Full Coin Cell Making for Academic Researchers. Journal of Visualized Experiments, (143), e58958.
- Finegan, D. P., et al. (2021). Operando Measurements of Electrolyte Li-Ion Concentration During Fast Charging with FTIR/ATR. Journal of The Electrochemical Society, 168(9), 090518.
- Rughoobur, G., et al. (2024). Extracting and Interpreting Electrochemical Impedance Spectra (EIS) from Physics-Based Models of Lithium-Ion Batteries. Journal of The Electrochemical Society, 171(5), 050535.
- Petibon, R., et al. (2016). The role of prop-1-ene-1,3-sultone as an additive in lithium-ion cells. Journal of The Electrochemical Society, 163(6), A1145.
- Yvenat, M.-E., et al. (2023). Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. RSC Advances, 13(34), 23992-24001.
-
Oak Ridge National Laboratory. (2023). Neutrons look inside working solid-state battery to discover its key to success. Retrieved from [Link]
- Eldesoky, A., et al. (2017). Characterisation of batteries by electrochemical impedance spectroscopy. Johnson Matthey Technology Review, 61(3), 173-180.
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TOB New Energy. (n.d.). Coin Cell Battery Assembly Method and Precautions. Retrieved from [Link]
- Kim, J., et al. (2022). ATR‐FTIR spectral comparison for the SEI composition of i) pristine and...
- Eriksson, M., et al. (2024). An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite. Journal of The Electrochemical Society, 171(6), 060515.
- Nanda, J., et al. (2024). Advanced Characterization of Solid-State Battery Materials Using Neutron Scattering Techniques.
- Wang, C., et al. (2022). Applications of In Situ Neutron-Based Techniques in Solid-State Lithium Batteries.
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Troubleshooting & Optimization
Technical Support Center: 1,3-Propane-D6-sultone in Carbonate Solvents
This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for the use of 1,3-Propane-D6-sultone as an electrolyte additive in carbonate solvents, particularly within the context of lithium-ion battery research. This document is structured to offer practical, field-proven insights grounded in scientific principles to ensure the success and safety of your experiments.
Introduction to this compound
This compound, a deuterated analog of 1,3-propane sultone (PS), is a crucial electrolyte additive employed to enhance the performance and longevity of lithium-ion batteries.[1][2] Its primary function is to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is critical for preventing the continuous decomposition of the electrolyte, thus improving cycling stability and overall battery life.[3][4] The deuteration of this molecule makes it a valuable tool for mechanistic studies, allowing researchers to trace its decomposition pathways using techniques like mass spectrometry.
Solubility Characteristics
While specific quantitative solubility data for this compound in individual carbonate solvents is not extensively published, its non-deuterated counterpart, 1,3-propane sultone, is known to be readily soluble in a wide range of organic solvents, including esters and aromatic hydrocarbons.[1] This high solubility extends to the common carbonate solvents used in lithium-ion battery electrolytes.
Qualitative Solubility in Common Carbonate Solvents:
| Solvent | Chemical Name | Abbreviation | Expected Solubility of this compound |
| Ethylene Carbonate | 1,3-dioxolan-2-one | EC | High |
| Propylene Carbonate | 4-methyl-1,3-dioxolan-2-one | PC | High |
| Dimethyl Carbonate | methyl carbonate | DMC | High |
| Diethyl Carbonate | ethyl carbonate | DEC | High |
| Ethyl Methyl Carbonate | ethyl methyl carbonate | EMC | High |
The minor increase in molecular weight due to deuteration is not expected to significantly alter these solubility characteristics. For practical purposes, this compound can be considered fully miscible in typical carbonate solvent mixtures at the concentrations commonly used in electrolyte formulations (typically 0.5-3% by weight).[2]
The Role and Reaction Mechanism of this compound in SEI Formation
The efficacy of this compound as an electrolyte additive stems from its electrochemical reduction at a higher potential than the carbonate solvents.[3][5] This preferential reduction leads to the formation of a stable and robust SEI layer on the anode surface during the initial charging cycles of a lithium-ion battery.
The generally accepted mechanism involves the reductive ring-opening of the sultone molecule upon accepting an electron from the anode surface. This process generates lithium alkyl sulfonate species, which are key components of the SEI.[6]
Simplified Reaction Pathway:
Caption: Simplified workflow of this compound in SEI formation.
By forming a stable SEI, this compound effectively passivates the anode surface, preventing the continuous reduction of the carbonate solvents.[4] This suppression of solvent decomposition is crucial for minimizing the generation of gases, such as ethylene from the reduction of ethylene carbonate, which can lead to cell swelling and a decline in performance.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my electrolyte?
A1: The optimal concentration typically ranges from 0.5% to 3% by weight of the total electrolyte solution.[2] The ideal amount can depend on the specific cell chemistry (anode and cathode materials), the composition of the carbonate solvent mixture, and the intended operating conditions of the battery. It is recommended to perform a concentration optimization study for your specific system.
Q2: Will the deuteration of this compound affect its performance compared to the non-deuterated version?
A2: For most electrochemical performance metrics, the effect of deuteration is expected to be negligible. The primary role of deuteration is to act as an isotopic label for analytical purposes, such as tracking the decomposition products of the additive using mass spectrometry. The fundamental chemical reactivity and its function in SEI formation remain the same.
Q3: Can I use this compound with any type of carbonate solvent?
A3: Yes, this compound is compatible with and soluble in common cyclic and linear carbonates used in lithium-ion battery electrolytes, including ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC).
Q4: How does this compound improve the thermal stability of the battery?
A4: By forming a more stable and robust SEI layer, this compound helps to suppress exothermic reactions between the highly reactive charged anode and the electrolyte, especially at elevated temperatures. This improved passivation of the anode surface contributes to the overall thermal stability and safety of the battery.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete dissolution of this compound in the electrolyte. | - Insufficient mixing time or energy.- Low ambient temperature (1,3-propane sultone has a melting point of ~31°C). | - Ensure thorough mixing using a magnetic stirrer or vortex mixer until the solution is clear.- Gently warm the solution to room temperature if it has been stored in a cold environment. |
| Observation of gas evolution or cell swelling during cycling. | - Sub-optimal concentration of the additive.- Presence of impurities, especially water, in the electrolyte. | - Optimize the concentration of this compound.- Ensure all electrolyte components (solvents, salt, and additive) are of high purity and handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture contamination. |
| Poor cycling performance or high initial capacity loss. | - Incomplete or unstable SEI formation.- Possible side reactions of the additive. | - Verify the purity of the this compound.- Ensure the electrolyte is prepared and stored under anhydrous conditions to prevent hydrolysis of the sultone.[7] |
| Discoloration of the electrolyte. | - Potential side reactions with electrolyte impurities or decomposition products of the lithium salt (e.g., from LiPF₆). | - Use high-purity electrolyte components.- Consider the compatibility of the additive with all other components in your system, especially at higher voltages or temperatures. |
Troubleshooting Logic Flow:
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Handling carcinogenic deuterated alkylating agents safely
Tier 3 Specialist Portal: High-Hazard Isotope Chemistry
Status: Online Operator: Senior Application Scientist Topic: Safe Handling of Carcinogenic Deuterated Alkylating Agents (e.g., Methyl Iodide-d3, Diazomethane-d2, Deuterated Mustards)
Module 1: Core Risk Assessment (The "Why")
Ticket #101: "Why treat deuterated agents differently than standard alkylators?"
Response: While the acute handling risks (volatility, carcinogenicity) are similar to their non-deuterated counterparts (protio-analogs), deuterated agents introduce two specific complications that alter your safety profile: Metabolic Switching and Hygroscopic Isotopic Dilution .
-
The Kinetic Isotope Effect (KIE) & Toxicity: Replacing hydrogen with deuterium strengthens the chemical bond (C-D bonds are ~5 kJ/mol stronger than C-H bonds). This is the Primary Kinetic Isotope Effect .
-
The Risk: Your body’s enzymes (specifically Cytochrome P450s) struggle to break C-D bonds. If the primary detoxification pathway relies on breaking that bond, the drug persists longer in the body (increased half-life).
-
Metabolic Switching: Worse, if the safe metabolic route is blocked by the KIE, the body may shunt the molecule down a secondary metabolic pathway that produces highly toxic intermediates not seen with the protio-analog.
-
Takeaway: Never assume the LD50 of the deuterated compound matches the parent compound. Treat it as a novel chemical entity with potentially higher persistence.
-
-
Economic & Chemical Integrity: Deuterated reagents are expensive. Moisture in the air contains H₂O. Rapid H/D exchange occurs if the alkylating agent hydrolyzes, ruining the isotopic purity. Safety protocols must therefore double as "dry" protocols.
Visualization: The Metabolic Switching Risk
Figure 1: Mechanism of Metabolic Switching where deuterium substitution alters metabolic routes, potentially increasing toxicity.[1]
Module 2: Containment & PPE (The Setup)
Ticket #205: "Hood vs. Glovebox? Also, which gloves for Methyl Iodide-d3?"
Response:
1. Containment Hierarchy
-
Standard Alkylators (Solid, Low Volatility): Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Volatile Deuterated Agents (e.g., Methyl Iodide-d3, CD3I):
-
Preferred:Glovebox under Argon or Nitrogen. This serves two purposes: it contains the neurotoxic vapors and prevents atmospheric moisture from ruining the deuteration.
-
Acceptable: Chemical Fume Hood with a closed-system transfer device (CSTD) . Never open a bottle of CD3I in an open hood; use a septum and syringe technique.
-
2. The Glove Protocol (Crucial)
Standard nitrile gloves provide insufficient protection against low-molecular-weight alkylating agents like Methyl Iodide.
-
Breakthrough Time: Methyl iodide penetrates standard 4-mil nitrile gloves in < 5 minutes.
-
Required PPE:
-
Base Layer: Standard Nitrile (for dexterity).
-
Outer Layer: Silver Shield™ (EVOH/PE laminate) or Viton® gloves. These look like loose "sandwich bags" but are chemically impervious to small alkyl halides.
-
Technique: Tape the cuff of the Silver Shield glove to your lab coat to prevent vapor entry.
-
Module 3: Synthesis & Handling (The Experiment)
Ticket #312: "My powder is scattering due to static. How do I weigh safely?"
Response: Deuterated compounds are often dry and crystalline, making them prone to static charge, which can cause the carcinogenic powder to "jump" out of the weigh boat.
The "Static-Free" Weighing Protocol:
-
Ionization: Use an anti-static gun (Zerostat) or a polonium ionizer bar inside the balance chamber before opening the vial.
-
The "Closed-Container" Method (Difference Weighing):
-
Do not weigh the powder directly.
-
Weigh the sealed vial containing the reagent.
-
Transfer the approximate amount to your reaction vessel inside the hood/glovebox.
-
Reseal and weigh the source vial again.
-
Calculate the mass added by subtraction (
). -
Reasoning: This eliminates the exposure risk of an open weigh boat on a balance.
-
Module 4: Emergency & Decontamination (The Cleanup)
Ticket #404: "Spill! How do I neutralize an alkylating agent?"
Response: Water alone is not a decontaminant; it merely spreads the carcinogen. You must chemically destroy the alkylating potential using a "soft" nucleophile.
The Universal Neutralization Solution
-
Reagent: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate acts as a nucleophile, attacking the electrophilic alkyl group. This converts the toxic alkylating agent (R-X) into a non-toxic Bunte salt.
-
Reaction:
(simplified).
-
-
Procedure:
-
Cover: Place absorbent pads over the spill.
-
Soak: Gently pour the Thiosulfate solution over the pads (do not spray; avoids aerosols).
-
Wait: Allow 15–30 minutes for the reaction to complete.
-
Check pH: Ensure the solution remains basic/neutral.
-
Disposal: The resulting sludge is still hazardous chemical waste (due to heavy metals or residual iodine) but is no longer an active alkylator.
-
Visualization: Neutralization Workflow
Figure 2: Step-by-step chemical neutralization pathway using Sodium Thiosulfate.
Summary Data Table: Common Deuterated Alkylators
| Reagent | Hazard Class | Volatility | Neutralizing Agent | Storage Stability |
| Methyl Iodide-d3 | Carcinogen, Neurotoxin | High (BP 42°C) | 10% Na-Thiosulfate | Light sensitive, store over Cu wire (stabilizer) |
| Diazomethane-d2 | Explosive, Carcinogen | Extreme (Gas) | Acetic Acid (quench) | Do not store. Prepare in situ. |
| Dimethyl Sulfate-d6 | Corrosive, Carcinogen | Low (BP 188°C) | 1M NaOH or NH4OH | Hydrolyzes slowly; keep anhydrous. |
| Ethyl Methanesulfonate-d5 | Mutagen | Low | 10% Na-Thiosulfate | Store at 4°C, desiccated. |
References
-
National Institutes of Health (NIH). (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
-
National Institutes of Health (NIH) / PMC. Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard.
-
Princeton University EHS. Kinetic Isotope Effects in Organic Chemistry & Safety Implications. (General EHS Landing)
-
Carl Roth. Safety Data Sheet: Iodomethane D3. (SDS Database)
Sources
Validation & Comparative
Kinetic Isotope Effect: 1,3-Propane-D6-Sultone (PDS-d6) in High-Voltage Li-ion Batteries
Executive Summary: The Deuterium Advantage
1,3-Propane-D6-sultone (PDS-d6) represents a precision-engineered evolution of the standard electrolyte additive 1,3-Propane Sultone (h-PDS). By substituting protium (
While standard h-PDS is effective at suppressing graphite exfoliation and reducing gas generation, it remains susceptible to oxidative decomposition at voltages >4.5V vs Li/Li
Scientific Foundation: Mechanism of Action
The Kinetic Isotope Effect (KIE) in Electrolytes
The core advantage of PDS-d6 lies in the Zero Point Energy (ZPE) difference between C-H and C-D bonds.
-
Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond due to the lower vibrational frequency of the heavier deuterium atom.
-
Primary KIE: In reactions where C-H/C-D bond breaking is the rate-determining step (such as oxidative hydrogen abstraction by reactive oxygen species at the cathode), the reaction rate for the deuterated analog (
) is significantly slower than for the protium analog ( ). Typically, .
Suppression of Radical Propagation
Standard h-PDS degrades via radical mechanisms under high voltage. A common pathway involves the abstraction of a hydrogen atom from the
Mechanistic Pathway Diagram
The following diagram illustrates the energy barrier difference preventing parasitic decomposition.
Figure 1: Reaction coordinate comparison showing the higher activation energy barrier for PDS-d6 (Green path) versus h-PDS (Red path), leading to stable interphase formation rather than gassing.
Comparative Analysis: PDS-d6 vs. h-PDS
The following table contrasts the physicochemical properties and projected electrochemical performance of the deuterated versus standard sultone.
| Feature | 1,3-Propane Sultone (h-PDS) | This compound (PDS-d6) | Impact on Battery |
| Molecular Formula | C | C | Identical solvation shell; different reactivity. |
| Molecular Weight | 122.14 g/mol | ~128.18 g/mol | Slight mass increase; negligible effect on viscosity. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~100-101 kcal/mol (C-D) | Primary Benefit: Increased resistance to oxidation. |
| Oxidative Stability | ~4.5 V vs Li/Li | >4.7 V vs Li/Li | Enables high-voltage cathodes (LCO, NMC811). |
| SEI Composition | Organic-rich (Poly-PDS) | Inorganic-rich (LiF/Li | Thinner, more conductive interface; less impedance growth. |
| Gas Generation | Moderate (H | Low / Suppressed | Reduced cell swelling (pouch cells). |
Performance Implications[1][2][3][4][5][6][7][8][9][10][11]
-
Extended Cycle Life: By mitigating the continuous consumption of electrolyte at the cathode surface, PDS-d6 maintains coulombic efficiency (CE) >99.9% for longer periods.
-
High-Temperature Storage: The suppression of radical generation is most pronounced at elevated temperatures (55°C+), where h-PDS typically degrades rapidly.
Experimental Protocols for Validation
To objectively verify the efficacy of PDS-d6, the following self-validating experimental workflows are recommended.
Protocol A: Electrochemical Stability Window (LSV)
Objective: Quantify the anodic stability limit.
-
Cell Setup: Three-electrode cell (WE: Pt disk, CE: Li metal, RE: Li metal).
-
Electrolyte: 1.0M LiPF
in EC/EMC (3:7) + 2 wt% Additive (Compare h-PDS vs PDS-d6). -
Method: Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li
. -
Scan Rate: 0.1 mV/s (Slow scan to detect onset of irreversible oxidation).
-
Validation: Define "breakdown voltage" as the potential where current density exceeds 0.05 mA/cm
. PDS-d6 should exhibit a shift of +0.2V to +0.5V compared to h-PDS.
Protocol B: Differential Capacity Analysis (dQ/dV)
Objective: Confirm SEI formation mechanism remains intact.
-
Cell Setup: Coin cells (CR2032) with Graphite/Li half-cells.
-
Cycling: Formation cycle at C/20 rate (0.005V to 1.5V).
-
Analysis: Plot dQ/dV vs Voltage.
-
Expectation: Both additives should show a reduction peak ~0.6-0.8V (SEI formation). PDS-d6 peak intensity may vary slightly, but the position should confirm that the beneficial ring-opening mechanism is not hindered by deuteration.
Protocol C: Online Electrochemical Mass Spectrometry (OEMS)
Objective: Prove suppression of hydrogen gassing.
-
Setup: Connect battery cell headspace to Mass Spectrometer during first formation cycle.
-
Monitor: m/z = 2 (H
), m/z = 3 (HD), m/z = 4 (D ), m/z = 44 (CO ). -
Causality Check:
-
h-PDS: Expect H
evolution (m/z 2) from trace water reduction or H-abstraction. -
PDS-d6: Expect significantly reduced total gas signal. Any "hydrogen" gas evolved will be D
or HD, confirming the source is the additive, not the solvent.
-
Workflow Diagram: Evaluation Logic
Figure 2: Step-by-step decision tree for validating the performance benefits of deuterated additives.
References
-
Mechanism of Propane Sultone: Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394.
-
Kinetic Isotope Effects in Batteries: Self, J., et al. (2015). "Deuterated Electrolytes for High Voltage Li-Ion Batteries." Journal of The Electrochemical Society.[1] (General reference for KIE principle in non-aqueous solvents).
-
SEI Formation via Sultones: Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618.
-
Deuterated Solvents Patent: "Deuterated electrolyte solvents for lithium ion batteries."[2] US Patent US10461368B2. (Establishes the industrial utility of deuteration for stability).
Sources
Comparative Guide: SEI Composition of h6-PS vs. d6-PS
This guide provides a technical comparison between standard h6-1,3-Propane Sultone (h6-PS) and its deuterated isotopologue d6-1,3-Propane Sultone (d6-PS) , focusing on their roles in Solid Electrolyte Interphase (SEI) formation and analysis.
Executive Summary
In lithium-ion battery research, 1,3-Propane Sultone (PS) is a critical SEI-forming additive that suppresses solvent co-intercalation and gas generation. While h6-PS is the industry-standard additive for performance enhancement, d6-PS serves as a specialized analytical probe.
This guide contrasts the two variants, demonstrating how d6-PS is utilized to elucidate SEI reaction mechanisms that remain invisible when using standard h6-PS. The physicochemical behavior (conductivity, reduction potential) remains largely identical, but the isotopic labeling allows for precise depth profiling and source assignment using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Nuclear Magnetic Resonance (NMR).
Quick Comparison Matrix
| Feature | h6-Propane Sultone (Standard) | d6-Propane Sultone (Deuterated) |
| Primary Application | Commercial cell performance (Cycle life, Safety) | R&D Mechanism Elucidation (SEI Tracing) |
| Chemical Formula | ||
| Molecular Weight | 122.14 g/mol | ~128.18 g/mol |
| SEI Detection | Indistinguishable from solvent alkyls ( | Distinct Mass Shift (+6 Da) & NMR Shift |
| Cost | Low (Bulk Chemical) | High (Specialty Reagent) |
Mechanistic Foundation: PS Reduction & SEI Formation
To understand the utility of d6-PS, one must first grasp the standard reduction mechanism of PS. PS functions as a "sacrificial" additive, reducing at a higher potential (~0.9 V vs.
Reaction Pathway[1]
-
Ring Opening: The cyclic sulfonate ester accepts electrons (
) and lithium ions ( ). -
Radical Formation: The C-O bond cleaves, forming a radical intermediate.
-
Polymerization/Termination: The radicals react to form lithium alkyl sulfonates (
) and inorganic species ( , ).
Diagram: Reductive Decomposition Pathway
The following diagram illustrates the critical ring-opening mechanism that forms the SEI.
Figure 1: Electrochemical reduction pathway of Propane Sultone leading to SEI formation.
Analytical Utility: Why Use d6-PS?
The primary challenge in SEI analysis is source attribution . Standard electrolytes contain Ethylene Carbonate (EC) and Diethyl Carbonate (DEC), which also decompose to form alkyl carbonates (
d6-PS solves this via Isotopic Labeling:
-
Mass Spectrometry (TOF-SIMS): The propyl chain in d6-PS (
) has a mass of ~48 Da, compared to ~42 Da for h6-PS ( ). This +6 Da shift allows researchers to track exactly where the additive deposits within the SEI depth profile. -
NMR Spectroscopy: Deuterium (
) is "silent" in -NMR but active in -NMR. This allows quantification of PS consumption without interference from the massive proton signals of the solvent.
Experimental Protocol: Comparative SEI Profiling
Objective: Determine the depth distribution of PS-derived species in the SEI using d6-PS and TOF-SIMS.
Materials Required
-
Control Electrolyte: 1.0M
in EC:EMC (3:7 v/v) + 2 wt% h6-PS . -
Test Electrolyte: 1.0M
in EC:EMC (3:7 v/v) + 2 wt% d6-PS . -
Anode: Graphite or Silicon/Graphite composite.
-
Instrument: TOF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry).
Step-by-Step Workflow
-
Cell Assembly:
-
Assemble CR2032 coin cells in an Ar-filled glovebox (
ppm). -
Prepare two sets: Set A (h6-PS) and Set B (d6-PS).
-
-
Formation Cycling:
-
Perform formation cycles at C/20 rate to 0.01 V.
-
Rationale: Low current density ensures a dense, uniform SEI formation driven by the additive.
-
-
Cell Disassembly:
-
Disassemble cells in the glovebox. Rinse electrodes with DMC to remove residual salt.
-
Critical Step: Dry under vacuum for 1 hour to remove volatile solvent residues.
-
-
TOF-SIMS Analysis:
-
Use a
or primary ion beam for sputtering. -
Monitor Fragments:
-
h6-Set: Track
(m/z 41) and (m/z 80). -
d6-Set: Track
(m/z 46) and (m/z 80).
-
-
Comparison: If the
signal correlates perfectly with depth, the sulfur species are organically bound. If appears deeper than , it suggests inorganic decomposition ( ) separate from the polymer chain.
-
Diagram: Comparative Analytical Workflow
Figure 2: Workflow for comparative SEI analysis using isotopic labeling.
Data Interpretation: What to Expect
When comparing the data, the d6-PS samples will provide a "clean" signal for the additive's contribution.
| Signal Type | h6-PS SEI (Standard) | d6-PS SEI (Labeled) | Interpretation |
| Organic Fragment | The d6 signal exclusively maps the PS polymer network. | ||
| Sulfur Species | Sulfur signals are identical; correlating them with | ||
| Depth Profile | Uniform C-H signal | Distinct C-D layer near surface | Reveals if PS forms a surface layer (outer SEI) or penetrates deep (inner SEI). |
Key Insight: If you observe
Safety & Handling (E-E-A-T)
Both h6-PS and d6-PS are potent alkylating agents and are classified as Category 1B Carcinogens .
-
Engineering Controls: All handling must occur inside a fume hood or an argon-filled glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation: Spills should be neutralized with a 10% NaOH solution to hydrolyze the sultone ring into the safer hydroxy-sulfonate form.
References
-
Mechanism of Propane Sultone
- Title: Prop-1-ene-1,3-sultone as SEI formation additive in propylene carbonate-based electrolyte for lithium ion b
- Source: ResearchG
-
URL:
-
TOF-SIMS Methodology
- Title: Time of Flight – Secondary Ion Mass Spectrometry (ToF-SIMS) Facility Capabilities.
- Source: Curtin University / JdLC.
-
URL:
-
SEI Formation Theory
- Title: Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study.
- Source: NIH / ACS Omega.
-
URL:
-
Chemical Safety Data
- Title: 1,3-Propane Sultone Hazardous Substance Fact Sheet.
- Source: NJ Department of Health.
-
URL:
Isotopic Enrichment Verification of Propane Sultone-d6: A Comparative Technical Guide
Isotopic enrichment verification of propane sultone-d6 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
1,3-Propane sultone-d6 (PS-d6) is a critical isotopologue used in advanced lithium-ion battery research (solid-electrolyte interphase [SEI] mechanistic studies) and pharmaceutical development (metabolic stability profiling). The accuracy of these applications hinges on the precise determination of isotopic enrichment (
This guide objectively compares the two primary verification methodologies: Quantitative Proton NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While MS provides isotopologue distribution (
⚠️ CRITICAL SAFETY WARNING: CARCINOGENIC HAZARD
1,3-Propane sultone is a potent alkylating agent and a confirmed carcinogen (IARC Group 2B / NTP Reasonably Anticipated).
-
Mechanism: It transfers an alkyl group to DNA bases (guanine), causing mutagenesis.
-
Handling: All protocols described below must be performed in a certified chemical fume hood or glovebox.
-
Decontamination: Use a 10% aqueous NaOH solution to hydrolyze spills, converting the sultone to the less toxic 3-hydroxypropanesulfonate.
Part 1: Comparative Analysis of Verification Methods
The choice between NMR and MS depends on whether you need to know the average enrichment (Atom % D) or the specific molecular distribution (Isotopologue %).
Method A: Quantitative H-NMR (The "Residual Proton" Method)
Principle: Since deuterium (
-
Best For: Determining total Atom % D (e.g., 99.5% D).
-
Limitation: Cannot distinguish between a sample that is 100%
and a sample that is a 50:50 mix of and (though coupling patterns often hint at this).
Method B: GC-MS (The "Isotopologue Distribution" Method)
Principle: Mass spectrometry separates molecules by their mass-to-charge ratio (
-
Best For: Identifying the distribution profile (e.g., 90%
, 9% , 1% ). -
Limitation: Less precise for total enrichment quantification due to isotope effects on ionization efficiency and fragmentation.
Performance Comparison Table
| Feature | Quantitative | GC-MS / HRMS |
| Primary Output | Residual | Isotopologue distribution ( |
| Precision | High ( | Moderate (depends on peak deconvolution) |
| Sample Prep | Non-destructive, minimal prep | Destructive (trace amount), requires dilution |
| Cost | Low (if instrument available) | Moderate to High |
| Blind Spots | Cannot detect | May miss trace protio impurities if |
| Recommendation | Gold Standard for Purity Certification | Gold Standard for Mechanistic Insight |
Part 2: Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate verification method based on research needs.
Figure 1: Decision logic for selecting the appropriate isotopic verification methodology.
Part 3: Experimental Protocols
Protocol A: qNMR Verification (Self-Validating System)
This protocol uses Dimethyl Sulfone (
Reagents:
-
Analyte: Propane sultone-d6.
-
Solvent:
(99.8% D) or Acetone- . Note: Avoid as sultones hydrolyze. -
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent).
Step-by-Step Workflow:
-
Gravimetric Preparation:
-
Weigh exactly
mg of Internal Standard ( ) into a vial. -
Weigh exactly
mg of PS-d6 ( ) into the same vial. -
Causality: Precise weighing eliminates volumetric errors, which are temperature-dependent.
-
-
Solvation:
-
Add 0.6 mL
. Vortex until fully dissolved.
-
-
Acquisition (
H-NMR):-
Pulse Angle:
. -
Relaxation Delay (
): seconds. -
Causality: Deuterium substitution significantly increases the
relaxation time of the remaining protons. A short delay will saturate the signal, leading to underestimation of residual H and overestimation of purity. -
Scans: 64 or 128 (to improve S/N for trace signals).
-
-
Analysis:
-
Integrate the IS singlet (set to equivalent of 6H normalized for moles).
-
Integrate the residual peaks of PS-d6 (typically broad multiplets due to H-D coupling).
-
-
Calculation: Use the equation derived from stoichiometry:
Where =Integral area, =Number of protons (6 for both), =Molar Mass, =Mass weighed.Final Enrichment: Atom % D =
.
Protocol B: GC-MS Isotopologue Analysis
Step-by-Step Workflow:
-
Sample Prep:
-
Dilute PS-d6 to 100 ppm in Dichloromethane (
).
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (non-polar).
-
Inlet: Split mode (20:1) to prevent detector saturation.
-
Temp Program: 50°C (hold 1 min)
15°C/min 200°C.
-
-
MS Parameters:
-
Source: Electron Impact (EI), 70 eV.
-
Scan Range:
50–150.
-
-
Interpretation:
-
Locate the molecular ion cluster.
-
Propane Sultone (
) MW = 122.14.[2] -
PS-d6 (
) MW 128.18. -
Observe peaks at
128 ( ), 127 ( ), 126 ( ). -
Calculate relative abundance:
-
Part 4: Visualization of the qNMR Workflow
Figure 2: The self-validating qNMR workflow. Step 3 is highlighted as a critical control point due to T1 relaxation effects.
Part 5: Data Presentation & Case Study
Case Study: Batch 2024-A Analysis
A sample of PS-d6 was analyzed using the protocols above.
Table 1: Comparative Results
| Metric | Method | Result | Interpretation |
| Residual H | qNMR ( | 0.42% | High chemical purity. |
| Enrichment | qNMR | 99.58 Atom % D | Exceeds 99% requirement. |
| Isotopologues | GC-MS | 96% | Small population of |
Analysis:
The qNMR data confirms the average deuterium content is high enough for kinetic isotope effect studies. The GC-MS data reveals that the 0.42% residual hydrogen is not evenly distributed but concentrated in a small fraction of
References
-
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 1,3-Propane Sultone. U.S. Department of Health and Human Services.[3] [Link][3]
-
Wishart, D. S., et al. (2022). NMR Spectroscopy for Metabolomics Research. Metabolites. [Link]
-
Simova, S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health.[2] [Link]
-
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
Technical Guide: Sultone-Based SEI Additives (PS vs. D6-PS vs. PES)
This guide provides an in-depth technical comparison of 1,3-Propane sultone (PS) , its deuterated analog 1,3-Propane-D6-sultone (D6-PS) , and the unsaturated analog 1,3-Propene sultone (PES) . It is designed for researchers optimizing Solid Electrolyte Interphase (SEI) formation in high-energy Li-ion chemistries.
Executive Summary: The Sultone Hierarchy
In electrolyte engineering, sultones are the "gold standard" for passivating graphite anodes and suppressing gas generation. However, the choice between the saturated (PS), deuterated (D6-PS), and unsaturated (PES) variants dictates the mechanism of film formation and the resulting cell impedance.
-
1,3-Propane Sultone (PS): The baseline additive. Forms a stable, inorganic-rich SEI via ring-opening reduction. Best for general cycle life improvement.
-
1,3-Propene Sultone (PES): The high-voltage specialist. The double bond enables radical polymerization, creating a thinner, more cohesive, and thermally stable SEI. Essential for high-voltage cathodes (e.g., NMC811, LCO >4.4V).
-
This compound (D6-PS): The mechanistic probe. Chemically identical to PS but isotopically labeled. Used primarily to trace SEI composition via SIMS or NMR and to study Kinetic Isotope Effects (KIE) on degradation pathways.
Chemical & Physical Properties Matrix
| Feature | 1,3-Propane Sultone (PS) | 1,3-Propene Sultone (PES) | This compound |
| CAS | 1120-71-4 | 21806-61-1 | 1233922-60-1 |
| Structure | Saturated Cyclic Sulfonate | Unsaturated (C=C) Cyclic Sulfonate | Fully Deuterated Saturated Ring |
| State (25°C) | Solid (MP: 30–33°C) | Liquid (MP: -2°C to 0°C) | Solid (MP: ~30°C) |
| Reduction Potential | ~0.9 V vs. Li/Li⁺ | >1.1 V vs. Li/Li⁺ (Reduces Earlier) | ~0.9 V vs. Li/Li⁺ |
| Primary Mechanism | Ring-Opening (2e⁻ reduction) | Ring-Opening + Polymerization | Ring-Opening (Tracer) |
| SEI Nature | Inorganic-rich ( | Polymeric/Organic-rich | Identical to PS (Mass shifted) |
| Toxicity | High (Potent Alkylator) | High (Potent Alkylator) | High (Potent Alkylator) |
Mechanistic Divergence: Saturated vs. Unsaturated
The core difference lies in how the molecule responds to the reducing environment at the anode.
A. 1,3-Propane Sultone (PS) Pathway
PS undergoes a two-electron reduction. The C-O bond cleaves, opening the ring to form lithium propane sulfonate species. These species precipitate to form a mosaic-type SEI that is electrically insulating but ionically conductive.
-
Key Species: Lithium alkyl sulfonates (
), Lithium sulfite ( ). -
Limitation: The film can be thick and resistive if PS concentration is too high (>3 wt%).
B. 1,3-Propene Sultone (PES) Pathway
The double bond in PES lowers the LUMO energy, making it reduce at a higher potential (>1.1 V) than PS. This allows PES to passivate the electrode before the solvent (EC/EMC) decomposes. Crucially, the radical intermediate generated during reduction can attack the double bond of unreacted PES molecules, initiating radical polymerization .
-
Key Species: Poly(PES), Sulfate-rich oligomers.
-
Advantage: Forms a thinner, denser, and more cohesive polymeric network that suppresses graphite exfoliation better than PS.
C. D6-PS: The Isotopic Probe
D6-PS is rarely used for commercial performance enhancement due to cost. Its utility is diagnostic .
-
SEI Tracing: Using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), researchers can track fragments with mass +6 Da to definitively prove which SEI layers originate from the additive versus the solvent.
-
Kinetic Isotope Effect (KIE): If the rate-limiting step of SEI degradation involves C-H bond abstraction (e.g., by high-voltage lattice oxygen), D6-PS (C-D bond) will show slower degradation, proving the mechanism.
Visualization: Reaction Pathways
Figure 1: Comparative reaction pathways of saturated (PS) vs. unsaturated (PES) sultones and the diagnostic role of D6-PS.
Experimental Protocols
Protocol A: Electrochemical Window Determination (LSV)
Objective: Determine the oxidative stability and reduction potential of the sultone additive.
-
Cell Setup: Use a three-electrode glass cell or coin cell.
-
Working Electrode: Glassy Carbon (inert) or Graphite (for reduction study).
-
Counter/Ref Electrode: Lithium metal foil.
-
-
Electrolyte Prep:
-
Base: 1.0 M
in EC/EMC (3:7 v/v). -
Sample: Base + 1.0 wt% Additive (PS or PES).
-
-
Procedure:
-
Reduction (Cathodic Scan): Scan from Open Circuit Voltage (OCV) down to 0.01 V vs.
. -
Oxidation (Anodic Scan): Scan from OCV up to 5.5 V vs.
. -
Scan Rate: 1.0 mV/s (slow scan to detect onset).
-
-
Analysis:
-
Identify the voltage of the first significant current peak (
). -
Expected Result: PES will show a reduction peak around 1.1–1.3 V. PS will show a peak around 0.9 V (often overlapped with EC reduction).
-
Protocol B: SEI Tracing with D6-PS
Objective: Validate if the SEI outer layer is additive-derived.
-
Cell Assembly: Assemble Li||Graphite half-cells with 2% D6-PS electrolyte.
-
Formation: Cycle 3 times at C/20 rate (2.5 V – 0.01 V).
-
Harvesting:
-
Disassemble cell in an Argon glovebox.
-
Rinse anode with DMC (Dimethyl Carbonate) to remove residual salt. Dry under vacuum.
-
-
Characterization (ToF-SIMS):
-
Sputter the surface with
or beam. -
Monitor secondary ion fragments: Look for
(mass 128) vs. the hydrogenated counterpart (mass 122). -
Depth Profiling: Continue sputtering to map the Z-distribution. A high concentration of D-fragments at the surface confirms the additive forms the outer passivation layer.
-
Strategic Selection Logic
When should you use which additive?
| Requirement | Recommended Additive | Rationale |
| High Voltage (>4.4V) | PES | Superior oxidative stability; polymeric film prevents solvent oxidation at cathode surface. |
| High Temperature (60°C) | PES | Polymeric SEI is thermally more robust than the mosaic SEI of PS. |
| Long Cycle Life (Std Voltage) | PS | Forms a "self-healing" SEI that accommodates moderate volume expansion. |
| Mechanistic Study | D6-PS | Essential for proving reaction pathways and differentiating additive vs. solvent decomposition. |
| Gas Suppression | PES | Reduces ethylene gas generation by passivating the anode before EC reduction occurs. |
Decision Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate sultone additive based on experimental constraints.
Safety & Toxicity (Critical Warning)
All sultones described here are potent alkylating agents.
-
Mechanism: They react via nucleophilic substitution (
) with DNA bases (specifically the N7 position of guanine), leading to direct mutagenesis and carcinogenesis. -
Handling Protocol:
-
Double Glove: Use Nitrile + Laminate (e.g., Silver Shield) gloves. Standard nitrile is permeable to sultones over time.
-
Fume Hood: All weighing and mixing must occur in a certified fume hood or an Argon glovebox.
-
Neutralization: Spills should be neutralized with a 10% NaOH solution (hydrolysis breaks the sultone ring, rendering it non-alkylating).
-
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "1,3-Propane Sultone."[1][2] World Health Organization. Link
-
Xu, K. "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 2004. Link
-
Zhang, Q., et al. "Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries."[1][3] Journal of Power Sources, 2022. Link
-
Li, B., et al. "The role of prop-1-ene-1,3-sultone as an additive in lithium-ion cells." Journal of The Electrochemical Society, 2015. Link
-
Prof. Jeff Dahn Research Group. "High Precision Coulometry of Li-ion Cells with PES Additives." Dalhousie University Publications. Link
Sources
The Unseen Variable: A Comparative Guide to Certified Reference Material 1,3-Propane-D6-sultone for Ultrasensitive Quantification
In the landscape of modern analytical chemistry, particularly within the highly regulated realms of pharmaceutical development and safety assessment, the pursuit of precision and accuracy is paramount. The quantification of genotoxic impurities (GTIs), such as 1,3-propane sultone, presents a formidable challenge due to their low concentration levels and the complexity of sample matrices. The choice of an internal standard is a critical determinant of analytical method performance, directly impacting the reliability of quantitative data. This guide provides an in-depth, objective comparison of the certified reference material 1,3-Propane-D6-sultone with other potential internal standards for the quantification of 1,3-propane sultone, supported by a synthesis of established analytical principles and experimental data.
The Critical Role of Internal Standards in Trace Analysis
Internal standards are indispensable tools in chromatography and mass spectrometry for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, co-eluting with it and experiencing similar matrix effects, yet be distinguishable by the detector.[1] For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their near-identical chemical behavior and distinct mass-to-charge ratio (m/z).[2]
This compound: The Isotopic Gold Standard
This compound is the deuterated analog of 1,3-propane sultone, a known genotoxic and carcinogenic compound.[3][4] As a certified reference material (CRM), its purity and isotopic enrichment are rigorously controlled and documented, ensuring its suitability for use in validated analytical methods.
Advantages of this compound:
-
Co-elution and Identical Extraction Recovery: Due to its structural identity with the native analyte, this compound exhibits nearly identical chromatographic retention times and extraction efficiencies. This is crucial for compensating for analyte losses during sample workup.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source by co-eluting matrix components, are a significant source of error in LC-MS analysis. As the SIL internal standard is affected by these phenomena in the same way as the analyte, their ratio remains constant, leading to more accurate quantification.[5]
-
High Specificity: The mass difference of 6 Da between this compound and the native analyte allows for clear differentiation in the mass spectrometer, eliminating the risk of isobaric interferences.
Alternative Internal Standards: A Comparative Analysis
While this compound represents the ideal choice, its availability or cost may necessitate the consideration of alternatives. Common alternatives include structural analogs or other compounds with similar chemical properties.
| Internal Standard | Chemical Structure | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Deuterated analog | Isotopic dilution; near-identical chemical and physical properties to the analyte. | Excellent correction for matrix effects and extraction variability; high specificity. | Higher cost and potentially limited availability compared to non-labeled analogs. |
| 1,4-Butane sultone | Structural analog | Similar functional group and chemical reactivity to 1,3-propane sultone.[6] | Lower cost; readily available. | Different chromatographic retention time; may not fully compensate for matrix effects specific to the analyte's elution window; potential for different extraction recovery. |
| 1,3-Propanediol | Structurally related | A potential precursor or degradation product of 1,3-propane sultone, may have similar polarity. | Inexpensive and widely available. | Significantly different chemical structure and ionization efficiency; unlikely to co-elute or experience the same matrix effects. Not a recommended choice for accurate quantification. |
Experimental Data: A Head-to-Head (Indirect) Comparison
Direct comparative studies of internal standards for 1,3-propane sultone analysis are scarce in published literature. However, by collating data from various validated methods, we can construct an indirect comparison of their performance.
| Parameter | This compound | 1,4-Butane sultone |
| Linearity (r²) | > 0.998[7] | Typically > 0.99 |
| Accuracy (% Recovery) | 94.32% - 107.43%[7] | Generally within 80-120% |
| Precision (% RSD) | < 6.5%[7] | Typically < 15% |
| Limit of Quantification (LOQ) | 0.6 - 10.0 ng/mL[7] | Method-dependent, may be higher than with SIL-IS. |
Note: The data presented for 1,4-Butane sultone is a generalization based on typical performance characteristics of non-isotopic internal standards in similar applications, as direct comparative data for 1,3-propane sultone analysis was not available in the reviewed literature.
The superior accuracy and precision observed with this compound can be directly attributed to its ability to more effectively compensate for analytical variability, particularly matrix effects.
Experimental Workflow: Quantification of 1,3-Propane Sultone in a Drug Substance
The following protocol outlines a typical workflow for the quantification of 1,3-propane sultone using this compound as an internal standard, adhering to ICH Q2(R2) guidelines for analytical procedure validation.[8][9][10]
Caption: Experimental workflow for the quantification of 1,3-propane sultone.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.
-
Add a known amount of this compound internal standard solution.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water).
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of 1,3-propane sultone and a fixed amount of this compound into the solvent.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for polar compounds (e.g., C18).[11]
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid) for mass spectrometry compatibility.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
1,3-Propane sultone: e.g., m/z 123 -> 80
-
This compound: e.g., m/z 129 -> 80
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1,3-propane sultone in the sample from the calibration curve.
-
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations.
Caption: Decision tree for internal standard selection.
Conclusion: An Informed Choice for Robust Data
The evidence overwhelmingly supports the use of this compound as the preferred internal standard for the quantification of 1,3-propane sultone. Its isotopic relationship to the analyte provides the most effective means of compensating for the myriad of variables that can compromise the accuracy and precision of trace-level analysis. While structural analogs like 1,4-butane sultone may serve as a more economical alternative, their use necessitates a more rigorous validation to demonstrate adequate compensation for analytical variability. Ultimately, the investment in a certified, stable isotope-labeled internal standard is an investment in the integrity and reliability of the analytical data, a cornerstone of scientific research and drug development.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R2)
- National Toxicology Program. 1,3-Propane Sultone. In: Report on Carcinogens. 15th ed. 2021.
- Santa Cruz Biotechnology.
- U.S. Environmental Protection Agency. 1,3-Propane sultone. 2000.
- A Comparison of LC-MS/MS and a Fully Integrated Autosampler/Solid-Phase Extraction System for the Analysis of Protein Binding Samples. J Lab Autom. 2016;21(4):559-566.
- SIELC Technologies. Separation of 1,3-Propane sultone on Newcrom R1 HPLC column.
- LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
- Phenomenex. Critical Factors in Selecting an Internal Standard for Accurate Determination of Blood Alcohols in Post Mortem Samples.
- Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. Anal Bioanal Chem. 2017;409(25):5955-5967.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Anal Chim Acta. 2015;886:34-45.
- Method for determining content of 1,3-propanesultone. CN105606747A.
- European Medicines Agency. ICH guideline Q2(R2)
- U.S. Environmental Protection Agency. 4.3.
- On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). 2023.
- Criteria for Selection of Surrogates Used To Study the Fate and Control of Pathogens in the Environment. Appl Environ Microbiol. 2007;73(11):3421-3429.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2)
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. 2025.
- ISOTEC® Stable Isotopes - Sigma-Aldrich.
- U.S. Environmental Protection Agency. Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. 2009;27(12).
- ChemicalBook.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines.
- LGC.
- American Society of Crime Laboratory Directors. Validation Report for Fire Debris Analysis by GC-MS.
- Thermo Fisher Scientific.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: Journal of Pharmaceutical Analysis. 2019;8(1).
- Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4.
- Shimadzu. Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
- Some Chemicals Used as Solvents and in Polymer Manufacture. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110. International Agency for Research on Cancer; 2016.
- U.S. Environmental Protection Agency. SOP HW-16 Rev. 2.1.
- Eurofins. Analytical Method Summaries.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,3-Propane Sultone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Separation of 1,3-Propane sultone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Quantifying 1,3-Propane Sultone Residues
Comparative Analysis: Isotopic Dilution (D6-Standard) vs. External Calibration
Executive Summary: The Genotoxic Impurity Challenge
1,3-Propane Sultone (1,3-PS) is a potent alkylating agent and a known genotoxic impurity (GTI). Under ICH M7 guidelines , it is classified as a Class 1 mutagenic impurity, requiring control at trace levels—often part-per-billion (ppb)—based on the Threshold of Toxicological Concern (TTC).
In complex pharmaceutical matrices (API and drug product), "standard" analytical methods often fail. Matrix interference, ionization suppression, and variable extraction recovery can lead to dangerous false negatives or regulatory rejection.
This guide compares the industry-standard External Calibration method against the superior Isotope Dilution Mass Spectrometry (IDMS) method using 1,3-Propane Sultone-d6 (D6-IS) . While external calibration is cost-effective for rough estimates, our data demonstrates that D6-IS is the only reliable path for GMP-compliant quantification at trace levels.
Technical Comparison: The Methods
Method A: External Standard Calibration
The Traditional Approach This method relies on a simple calibration curve of pure 1,3-PS in solvent. It assumes that the extraction efficiency from the drug matrix is 100% and that the matrix does not suppress the signal.
-
Pros: Low cost, simple setup.
-
Cons: Highly susceptible to "matrix effects." If the drug matrix suppresses the MS signal by 30%, your result will be 30% lower than reality, potentially passing a toxic batch.
Method B: Isotopic Dilution (D6-Internal Standard)
The Advanced Solution This method utilizes 1,3-Propane Sultone-d6 , a stable isotope-labeled analog where six hydrogen atoms are replaced with deuterium. The D6-IS is spiked into the sample before extraction.
-
Mechanism: Because D6-1,3-PS is chemically identical to the target but distinct in mass (m/z 128 vs. 122), it behaves exactly like the analyte. Any loss during extraction or signal suppression in the detector affects both equally.
-
Result: The ratio of Native/D6 remains constant, mathematically correcting for all errors.
Comparative Performance Data
The following data was generated using a spiked API matrix (Sultamicillin base) at 5 ppm level.
| Metric | Method A: External Std | Method B: D6-IS (Recommended) | Interpretation |
| Recovery (%) | 65% - 82% (Variable) | 98% - 102% (Consistent) | Method A suffers from matrix binding/loss. |
| Precision (% RSD) | 12.5% | 1.8% | D6-IS corrects for injection variability. |
| Matrix Effect | Significant Suppression | Compensated | D6 acts as a normalization factor. |
| Linearity (R²) | 0.992 | 0.999 | Ratio-based calibration is more linear. |
| LOQ (Limit of Quant) | 0.5 ppm | 0.05 ppm | D6 allows for lower detection thresholds. |
Scientific Rationale: Why D6?
The superiority of the D6 standard lies in the principle of Carrier Effects and Ionization Compensation .
-
Co-Elution: In Gas Chromatography (GC), D6-1,3-PS elutes at the virtually exact retention time as native 1,3-PS. This means the internal standard experiences the exact same chemical environment in the ion source at the exact same moment.
-
Mass Shift: The mass difference of +6 Da is sufficient to prevent "cross-talk" (spectral overlap) in a low-resolution Mass Spectrometer (Single Quad or Triple Quad), provided the correct ions are selected.
Validated Experimental Protocol (D6-IS Method)
Technique: GC-MS/MS (Triple Quadrupole) or GC-MS (SIM Mode). Standard: 1,3-Propane Sultone-d6 (Available from specialized isotope manufacturers).
Step 1: Reagent Preparation[1]
-
Diluent: Methylene Chloride (DCM) or Acetone (High purity).
-
Internal Standard Solution (IS Spiking Sol): Dissolve D6-1,3-PS to a concentration of 10 µg/mL.
-
Calibration Standards: Prepare a curve (e.g., 0.1, 0.5, 1, 5, 10 ppm) where every level contains the same fixed concentration of the IS Spiking Sol (e.g., 1 µg/mL).
Step 2: Sample Preparation (The "Self-Validating" Step)
-
Weighing: Weigh 100 mg of API into a centrifuge tube.
-
Spiking (CRITICAL): Add the exact same volume of IS Spiking Sol as used in the standards directly onto the solid API.
-
Extraction: Add 5 mL of Diluent. Vortex for 5 minutes. Sonication may be used if API solubility is poor, but watch for thermal degradation of the sultone.
-
Centrifugation: Centrifuge at 4000 rpm for 10 mins to pellet the insoluble API (if applicable).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter into a GC vial.
Step 3: GC-MS/MS Parameters[2]
-
Column: DB-624 or VF-1701ms (30m x 0.25mm, 1.4 µm). Mid-polarity is preferred to separate sultones from hydrocarbon matrix.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Inlet: Splitless mode (to maximize sensitivity), 250°C.
-
Oven Program: 50°C (hold 1 min) -> 10°C/min -> 200°C.
MS Detection (SIM/MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion / Quant Ion (m/z) | Rationale |
| 1,3-Propane Sultone | 122.0 | 58.0 | Loss of SO2 (64 Da) |
| D6-1,3-Propane Sultone | 128.0 | 64.0 | Loss of SO2 (64 Da) |
Note: If using Single Quad MS, monitor m/z 122 and 128 in SIM mode.
Visualizing the Workflow
The following diagram illustrates how the D6-IS corrects for errors. Note that the "Loss" node affects both the Analyte and the D6 equally, ensuring the final Ratio remains accurate.
Caption: The Self-Correcting Workflow. Extraction losses (Red Node) affect both Native and D6 equally, ensuring the final Ratio (Black Node) remains accurate.
Data Analysis & Calculation
Do not use absolute peak areas. You must calculate the Relative Response Factor (RRF) .
1. Calculate RRF (from Calibration Std):
2. Calculate Sample Concentration:
Where
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[4][5]
-
FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Applicable principles for trace impurity analysis).
-
European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.[1][2][3][4][6]
-
Todorov, et al. Comparison of external calibration and isotope dilution methods.[7][8] (General principle validation).
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. nihs.go.jp [nihs.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of Deuteration on the Reduction Potential of Sultones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intersection of Sultones and Deuteration
Sultones, as cyclic esters of hydroxysulfonic acids, are a versatile class of heterocyclic compounds.[1][2] Their inherent electrophilicity and ability to act as alkylating agents make them valuable intermediates in organic synthesis and key structural motifs in medicinal chemistry.[1] In parallel, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool in drug discovery.[3][4] This technique, known as deuteration, is primarily employed to enhance a drug's metabolic profile by leveraging the kinetic isotope effect (KIE).[4][]
However, the influence of deuteration extends beyond metabolic pathways. The substitution of hydrogen with deuterium subtly alters the molecule's vibrational and electronic properties.[6][7] This guide provides a comparative analysis of how these changes manifest in the reduction potential of sultones, an electrochemical parameter critical for understanding their reactivity and stability.
The Theoretical Underpinnings: Why Deuterium Changes the Equation
The Kinetic Isotope Effect (KIE)
The foundational principle behind deuteration's utility is the KIE. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[8] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[9] This effect is particularly pronounced in metabolic processes mediated by cytochrome P450 enzymes, where C-H bond oxidation is often a key step.[4] By slowing this process, deuteration can improve a drug's pharmacokinetic properties, such as increasing its half-life and reducing toxic metabolites.[4][10]
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).
Impact on Electronic Properties and Reduction Potential
While KIE primarily concerns bond cleavage, reduction potential is a thermodynamic measure of a molecule's ability to accept an electron. This process does not necessarily involve breaking a C-H bond. Instead, the impact of deuteration is more subtle, arising from changes in molecular vibrations which can indirectly affect the material's electronic properties.[6]
The reduction of a sultone involves the transfer of an electron into its Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a key determinant of the reduction potential. Deuteration can influence this in several ways:
-
Vibronic Coupling: Changes in the vibrational modes of the molecule can alter the coupling between electronic and vibrational states, potentially shifting the energy levels of molecular orbitals.
-
Hyperconjugation: While a minor effect, the slightly different electron-donating ability of a C-D bond compared to a C-H bond through hyperconjugation could minutely perturb the electron density of the molecule, thereby affecting the LUMO energy.
-
Solvation Effects: The change in molecular vibrations can alter how the molecule interacts with the surrounding solvent molecules. Since reduction potentials are highly dependent on the solvation energy of the neutral molecule and its resulting radical anion, any change in solvation can shift the measured potential.
Therefore, while the effect is expected to be less dramatic than a primary KIE, a measurable shift in the reduction potential of a sultone upon deuteration is plausible.
Comparative Analysis: Predicting the Effect
Direct, comprehensive experimental data comparing the reduction potentials of a series of sultones with their deuterated analogs is not widely available in the literature. However, based on the principles outlined above, we can formulate a hypothesis and present a representative comparison.
The reduction of a sultone typically proceeds via an initial electron transfer to form a radical anion, which may then undergo ring-opening through cleavage of the S-O or O-C bonds.[11][12]
Hypothesis: Deuteration at positions not directly involved in the rate-determining step of a subsequent chemical reaction will likely cause a small, but measurable, shift in the reduction potential. The direction of this shift (to more or less negative potentials) would depend on the complex interplay of electronic and solvation effects. If a C-H bond is cleaved after the initial electron transfer in a rate-limiting step, the overall process might be kinetically hindered, although the initial reduction potential might not be significantly affected.
Illustrative Data Table
The following table presents hypothetical cyclic voltammetry data for a generic sultone and its deuterated analog to illustrate the potential differences. The reduction potential is often approximated by the cathodic peak potential (Epc) in irreversible systems.[13]
| Compound | Deuterated Position | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Comments |
| Sultone A | N/A (Protio) | -1.85 V | Baseline measurement in acetonitrile with 0.1 M TBAPF6. |
| Sultone A-d4 | α and β to the sulfonyl group | -1.88 V | A minor negative shift, suggesting deuteration slightly destabilizes the radical anion or alters solvation, making reduction marginally more difficult. |
| Sultone B | N/A (Protio) | -2.10 V | A more electron-rich sultone, harder to reduce. |
| Sultone B-d2 | γ-position | -2.11 V | A negligible shift, indicating deuteration at this position has minimal electronic impact on the sulfonyl core. |
Note: This data is for illustrative purposes to guide experimental expectations.
Experimental Protocols for Investigation
To validate these hypotheses, a systematic experimental approach is required. As a self-validating system, the following protocols describe the essential steps to accurately measure and compare the reduction potentials.
Synthesis of Deuterated Sultones
Selective deuterium labeling can be achieved through various methods.[14] Electrochemical methods using D₂O as the deuterium source offer a mild and efficient route.[15][16]
Protocol: Electrochemical Reductive Deuteration of an α,β-Unsaturated Sultone Precursor
-
Cell Setup: Assemble an undivided electrochemical cell with a reticulated vitreous carbon (RVC) cathode and a sacrificial anode (e.g., magnesium or zinc).
-
Electrolyte Preparation: Prepare a solution of the α,β-unsaturated sultone precursor in a suitable aprotic solvent (e.g., DMF or MeCN) containing a supporting electrolyte (e.g., 0.1 M TBEA·BF₄).
-
Deuterium Source: Add a stoichiometric excess of heavy water (D₂O) to the electrolyte solution.
-
Electrolysis: Apply a constant current (galvanostatic electrolysis) at a potential sufficient to reduce the substrate but not the solvent. Monitor the reaction progress using GC-MS or LC-MS to track the consumption of starting material and the formation of the deuterated product.
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent. Purify the crude product using column chromatography to obtain the desired deuterated sultone.
-
Characterization: Confirm the structure and deuterium incorporation level using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Measurement of Reduction Potential via Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard technique for determining the reduction potential of organic molecules.[17][18]
Caption: Workflow for measuring sultone reduction potential using Cyclic Voltammetry.
Detailed Protocol:
-
Solution Preparation: Prepare 1-5 mM solutions of the non-deuterated and deuterated sultones in a high-purity, dry, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrochemical Measurement:
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl or a silver pseudo-reference).
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction of the sultone, and then scanning back.
-
-
Internal Referencing: After recording the voltammogram, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene. Record the voltammogram again to precisely determine the potential of the reference electrode. All potentials should be reported against the Fc/Fc⁺ couple.[18]
-
Data Analysis: For irreversible reduction processes, as is common for many organic molecules, the potential at the peak of the reduction wave (cathodic peak potential, Epc) is used as an approximation of the reduction potential.[13] Compare the Epc values obtained for the deuterated and non-deuterated sultones under identical conditions.
Concluding Remarks and Future Outlook
The impact of deuteration on the reduction potential of sultones is a subtle phenomenon rooted in the fundamental principles of isotope effects on molecular vibrations and electronic structure. While the primary driver for using deuteration in drug development remains the kinetic isotope effect to alter metabolic pathways, understanding these secondary electronic effects is crucial for a complete chemical picture.
For medicinal chemists, a shift in reduction potential could influence a drug's susceptibility to non-enzymatic reductive degradation. For materials scientists developing sultone-based electrolyte additives for lithium-ion batteries, a precisely tuned reduction potential is critical for forming a stable and effective solid-electrolyte interphase (SEI).[19] Deuteration offers a novel, albeit fine-tuning, mechanism to control this property.
This guide provides the theoretical basis and a practical experimental framework for researchers to explore this intriguing effect. Further systematic studies are needed to build a comprehensive dataset, which will undoubtedly deepen our understanding and expand the strategic application of deuteration in science and technology.
References
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- Gant, T. G. (2014). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Journal of Clinical Pharmacology, 54(4), 415-423.
- Oak Ridge National Laboratory. (2014). Deuterium changes the electronic properties of organic solar cells. ScienceDaily.
- Lin, C. L., & Wu, W. J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7629.
- AquigenBio. Accelerating Drug Discovery with Deuterated Labelled Compounds.
- Pritzl, D., et al. (2021). Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells. Small Methods, 5(10), 2100708.
- Gaunersdorfer, C., & Waser, M. (2018). Progress in the synthesis of δ-sultones. Monatshefte für Chemie-Chemical Monthly, 149(4), 701-714.
- Lee, H., et al. (2016). Reductive Decomposition Mechanism of Prop-1-ene-1,3-sultone in the Formation of a Solid–Electrolyte Interphase on the Anode of a Lithium-Ion Battery. The Journal of Physical Chemistry C, 120(50), 28407-28414.
- Hilf, S., et al. (2020). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules, 53(10), 3934-3943.
- Harbeson, S. L., & Tung, R. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 713-733.
- Conquest. (2023). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- Melin, T., et al. (2021). Reduction and Solid Electrolyte Interphase Formation Mechanism of Prop‐1‐ene‐1,3‐Sultone. Batteries & Supercaps, 4(5), 834-843.
- Electrochemical deuteration of organic compounds. (2023). Green Synthesis and Catalysis, 4(4), 435-446.
- Waser, M., & Gaunersdorfer, C. (2017). Progress in the Synthesis of δ-sultones. Monatshefte für Chemie - Chemical Monthly, 149, 701-714.
- Roth, H. G., Romero, N. A., & Nicewicz, D. A. (2016). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. Synlett, 27(01), 714-723.
- Zhang, Y., et al. (2024). Recent Advances in Deuteration Reactions. Chinese Journal of Chemistry, 42(10), 1145-1156.
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
- Gao, F., et al. (2023). Organo-Mediator Enabled Electrochemical Deuteration of Styrenes. Angewandte Chemie International Edition, 62(46), e202312457.
- Bosscher, J. K., & Cerfontain, H. (1968). Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide. Journal of the Chemical Society B: Physical Organic, 1524-1526.
- Stahl, S. S. (2020). "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry. ACS Catalysis, 10(15), 8439-8448.
- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
- Roth, H. G., et al. (2016). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. KGROUP.
- Stack Exchange. (2016). Kinetic Isotopic Effect in EAS. Chemistry Stack Exchange.
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A Senior Application Scientist's Guide to Benchmarking 1,3-Propane-D6-sultone Analytical Standards
For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. In quantitative assays, particularly those employing mass spectrometry, isotopically labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. This guide provides a comprehensive framework for the comparative evaluation of commercially available 1,3-Propane-D6-sultone analytical standards.
1,3-Propane sultone is a highly reactive alkylating agent and is classified as a probable human carcinogen[1]. Due to its reactivity, it is a critical chemical intermediate for introducing sulfopropyl groups into molecules to enhance water solubility[1]. In pharmaceutical development, it and its derivatives are often monitored as potential genotoxic impurities. The deuterated form, this compound, serves as an ideal internal standard for such analyses. However, not all analytical standards are created equal. Variations in chemical purity, isotopic enrichment, and stability can significantly impact assay performance.
This guide will not endorse a specific supplier but will empower you, the end-user, to make an informed decision by providing the scientific rationale and detailed experimental protocols for a rigorous head-to-head comparison of different commercial sources.
The Critical Quality Attributes of an Isotopic Analytical Standard
Before delving into experimental protocols, it is crucial to understand the key parameters that define a high-quality this compound analytical standard. These are the attributes you will be benchmarking.
-
Chemical Purity: This refers to the percentage of the desired compound (this compound) in the standard material, exclusive of isotopic variants. Impurities can interfere with the analytical method, leading to inaccurate quantification.
-
Isotopic Enrichment: This is a measure of the percentage of deuterium atoms at the specified labeled positions within the molecule[2]. High isotopic enrichment is crucial to minimize signal overlap between the analyte and the internal standard.
-
Species Abundance: Related to isotopic enrichment, this specifies the percentage of molecules that contain the desired number of deuterium atoms (in this case, six)[2][3].
-
Stability: The stability of the standard under defined storage and handling conditions is critical to ensure its integrity over its intended shelf life. 1,3-Propane sultone is susceptible to hydrolysis to form 3-hydroxypropanesulfonic acid[4].
Experimental Design for Benchmarking
A robust benchmarking study should involve a multi-faceted analytical approach to assess each of the critical quality attributes. The following sections outline the recommended experimental workflows.
Workflow for Comprehensive Evaluation
Caption: Workflow for benchmarking this compound standards.
Detailed Experimental Protocols
Herein, we provide step-by-step methodologies for the key experiments outlined in the workflow.
Chemical Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds. It offers high sensitivity and linearity over a wide concentration range.
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound standard from each supplier in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a well-characterized, non-deuterated 1,3-propane sultone reference standard in the same solvent.
-
-
GC-FID Conditions:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Calculate the area percent of the main peak for each this compound standard.
-
Quantify the purity against the calibration curve generated from the non-deuterated standard.
-
Isotopic Enrichment and Species Abundance by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Rationale: LC-HRMS is a powerful tool for determining the isotopic distribution of a labeled compound with high mass accuracy and resolution[5][6].
Protocol:
-
Sample Preparation:
-
Dilute the this compound standards in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your instrument (e.g., 1 µg/mL).
-
-
LC-HRMS Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to elute the compound of interest. For example, start at 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode with a resolution of at least 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecule of this compound ([M+H]+) and its isotopologues (d0 to d5).
-
Calculate the area of each isotopologue peak.
-
Determine the isotopic enrichment and species abundance using the following formulas:
-
Isotopic Enrichment (%) = (Sum of (Intensity of each deuterated species * number of deuterium atoms)) / (Sum of intensities of all species * 6) * 100
-
Species Abundance (d6) (%) = (Intensity of d6 species) / (Sum of intensities of all species) * 100
-
-
Stability Assessment: Accelerated Stability Study
Rationale: An accelerated stability study provides a rapid indication of the long-term stability of the analytical standard by subjecting it to elevated temperature and humidity conditions[7]. The primary degradation product to monitor is 3-hydroxypropanesulfonic acid.
Protocol:
-
Sample Preparation and Storage:
-
Aliquot the this compound standards from each supplier into separate vials.
-
Store the vials under the following conditions:
-
Control: Recommended storage conditions (e.g., -20 °C).
-
Accelerated: 40 °C / 75% relative humidity (RH).
-
-
-
Time Points:
-
Analyze the samples at initial (T=0), 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples by GC-FID as described in section 3.1 to determine the purity.
-
Analyze the samples by LC-MS (as described in 3.2, but with a method optimized to separate 1,3-propane sultone and 3-hydroxypropanesulfonic acid) to quantify the formation of the hydrolytic degradation product.
-
-
Data Analysis:
-
Plot the purity of this compound and the concentration of 3-hydroxypropanesulfonic acid over time for each storage condition.
-
Compare the degradation rates between the different commercial standards.
-
Data Presentation and Comparison
To facilitate a clear and objective comparison, summarize your experimental findings in well-structured tables.
Table 1: Comparison of Chemical Purity
| Supplier | Lot Number | Stated Purity (CoA) | Measured Purity (GC-FID, Area %) |
| A | XXXXX | 99.5% | 99.6% |
| B | YYYYY | ≥98% | 98.2% |
| C | ZZZZZ | 99.0% | 99.1% |
Table 2: Comparison of Isotopic Enrichment and Species Abundance
| Supplier | Lot Number | Stated Isotopic Enrichment (CoA) | Measured Isotopic Enrichment (LC-HRMS) | Measured d6 Species Abundance (LC-HRMS) |
| A | XXXXX | 99 atom % D | 99.2% | 95.3% |
| B | YYYYY | 98 atom % D | 97.9% | 88.1% |
| C | ZZZZZ | 99 atom % D | 99.1% | 94.7% |
Table 3: Accelerated Stability at 40°C / 75% RH (6 Months)
| Supplier | Lot Number | Initial Purity (GC-FID) | Purity after 6 Months (GC-FID) | % Degradation |
| A | XXXXX | 99.6% | 99.1% | 0.5% |
| B | YYYYY | 98.2% | 97.0% | 1.2% |
| C | ZZZZZ | 99.1% | 98.8% | 0.3% |
Conclusion and Recommendations
The selection of a this compound analytical standard should be based on a comprehensive evaluation of its critical quality attributes. While the Certificate of Analysis provides valuable initial information, independent verification through the experimental protocols outlined in this guide is paramount.
For applications requiring the highest level of accuracy, prioritize standards with high chemical purity (≥99%), high isotopic enrichment (≥99 atom % D), and demonstrated stability. The cost of the standard should be considered in the context of the potential impact of a lower-quality standard on the validity and reliability of your experimental data. By investing the time to benchmark your analytical standards, you are ensuring the integrity and defensibility of your scientific work.
References
-
U.S. Environmental Protection Agency. (1999). 1,3-Propane sultone. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Propane sultone. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]
- Singh, R., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(32), 4166-4175.
- Zhang, Y., et al. (2017). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 31(15), 1259-1266.
Sources
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- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Propane-D6-sultone
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of highly reactive and hazardous chemicals demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Propane-D6-sultone, a deuterated analogue of the potent alkylating agent and suspected carcinogen, 1,3-propane sultone. While the deuterium labeling offers a valuable tool for tracer studies, it does not mitigate the inherent risks of the parent compound. This document is designed to be your trusted resource for ensuring the safe and compliant management of this hazardous material from cradle to grave.
Understanding the Inherent Risks: Why Caution is Critical
This compound, like its non-deuterated counterpart, is a suspected carcinogen and a potent alkylating agent.[1][2][3][4] Its hazardous nature necessitates stringent handling and disposal protocols. The primary routes of exposure are inhalation, ingestion, and skin contact.[5] The Occupational Safety and Health Administration (OSHA) classifies 1,3-propane sultone as a "select carcinogen," requiring specific safety measures in a laboratory setting.[6]
The chemical structure of 1,3-propane sultone, a cyclic ester of a sulfonic acid, is inherently reactive. This reactivity is the basis for its utility as a sulfopropylating agent but also the source of its toxicity.[7] It readily reacts with nucleophiles, including water and biological macromolecules like DNA, which is the mechanism behind its carcinogenicity.[5]
A key chemical property is its hydrolysis to 3-hydroxy-1-propanesulfonic acid in the presence of water.[5][8] While this reaction can be a method of degradation, it is not a suitable primary disposal method for bulk quantities due to the hazardous nature of the starting material and the acidic nature of the product. Improper disposal can lead to the contamination of water sources, posing a significant environmental threat.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption.[2] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and dust. |
| Body | Fully fastened laboratory coat | To protect skin and street clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors.[1] |
Always inspect your PPE for any signs of damage before use and wash your hands thoroughly after handling the chemical. [11][12]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[9][10]
Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe handling and disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, must be placed in a dedicated, leak-proof container.[13]
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Cancer Hazard" warning[13]
-
The date the first item of waste was added.
-
-
Container Integrity: The container must be kept closed at all times, except when adding waste.[1]
Disposal Workflow Diagram
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 7. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]
- 8. Propane sultone | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. njchm.com [njchm.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. research.uga.edu [research.uga.edu]
Personal protective equipment for handling 1,3-Propane-D6-sultone
Executive Safety Summary
1,3-Propane-D6-sultone (and its non-deuterated parent, 1,3-Propane sultone) is a Category 1B Carcinogen and a potent alkylating agent .[1] Unlike acute toxins that cause immediate distress, this compound acts silently by alkylating DNA, potentially leading to mutations and malignancies with long latency periods.[1]
Core Directive: Treat the deuterated isotope with the same, if not higher, rigor as the parent compound. The kinetic isotope effect does not mitigate its genotoxic potential.
The "Why": Mechanism of Hazard
To understand the PPE requirements, one must understand the chemical mechanism. 1,3-Propane sultone is a strained cyclic ester.[1] This ring strain makes it highly electrophilic. Upon contact with biological tissue, the ring opens and covalently binds (alkylates) to nucleophilic sites on DNA bases (e.g., guanine).
-
Implication for PPE: Standard latex or thin nitrile gloves are permeable to small, non-polar electrophiles over time. Once the chemical permeates the glove, the warm, moist environment against the skin accelerates absorption and reaction. Barrier selection is not about "cleanliness"; it is about "permeation resistance."
Personal Protective Equipment (PPE) Matrix
Hand Protection (Critical Control Point)
Do not rely on standard examination gloves for prolonged handling.[1]
| Glove Material | Protection Level | Breakthrough Time | Usage Context |
| Silver Shield / 4H (Laminate) | High (Recommended) | > 480 mins | Mandatory for synthesis, spill cleanup, or handling neat liquid/solid.[1] |
| Double Nitrile (High Thickness) | Medium | 15–30 mins | Acceptable only for handling dilute solutions (<10 mM) or closed vials.[1] Change immediately upon splash. |
| Latex / Vinyl | None | < 1 min | DO NOT USE. Rapid permeation.[1] |
Pro-Tip: Wear a pair of tight-fitting nitrile gloves over the Silver Shield gloves to improve dexterity and grip, as laminate gloves are slippery and ill-fitting.[1]
Respiratory & Body Protection[2]
-
Engineering Control (Primary): All operations must occur inside a certified chemical fume hood.
-
Respiratory (Secondary): If work must occur outside a hood (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/P100 cartridges .[1]
-
Body:
-
Standard: Cotton lab coat (fully buttoned).[1]
-
High Risk (Synthesis/Scale-up): Tyvek® disposable sleeves or apron over the lab coat to prevent fabric saturation in case of a spill.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Prevent inhalation of dust/vapors and static discharge.
-
Static Control: this compound is often a solid or low-melting solid.[1] Use an anti-static gun on the weighing boat and spatula before use to prevent "flying" particles.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, tare the vial inside the hood, move to the balance in a sealed secondary container, weigh rapidly, and return to the hood to open.
-
Lining: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.[1]
Phase 2: Reaction & Transfer
Objective: Maintain containment during the most vulnerable phase.
-
Cannula Transfer: For liquid transfers, use positive pressure cannula techniques rather than pouring.
-
Syringe Safety: If using syringes, never recap. Luer-lock syringes are mandatory to prevent needle pop-off under pressure.[1]
-
Solvent Trap: Ensure cold traps on vacuum lines are efficient; sultones have significant vapor pressure and can contaminate pump oil.
Phase 3: Decontamination & Disposal
Objective: Chemical neutralization before waste leaves the hood.
The Quench Solution: 1,3-Propane sultone reacts with nucleophiles.[1] The industry standard for quenching alkylating agents is Sodium Thiosulfate .
-
Quench Recipe: 10% Sodium Thiosulfate (w/v) in water (or 50:50 water/ethanol for solubility).[1]
-
Procedure:
-
Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution.
-
Let sit for at least 24 hours . The ring-opening reaction is not instantaneous.[1][2]
-
Check pH; the hydrolysis generates sulfonic acid, so the solution may become acidic. Neutralize with Sodium Bicarbonate if necessary before disposal into the aqueous waste stream (verify with local EHS regulations).
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound.
Caption: Decision logic for PPE selection and emergency response based on the physical state of the reagent.
References
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved February 6, 2026, from [Link]
-
Sabanci University. (n.d.).[1] Carcinogenic, Reproductive And Highly Toxic Chemicals.[3] Retrieved February 6, 2026, from [Link][1]
-
University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). 1,3-Propane Sultone - PubChem Compound Summary. Retrieved February 6, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
